YX862
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H72N8O5S |
|---|---|
Molecular Weight |
873.2 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[8-[4-[4-[(hexylamino)carbamoyl]phenyl]piperazin-1-yl]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H72N8O5S/c1-7-8-9-14-25-50-53-45(59)38-21-23-39(24-22-38)55-29-27-54(28-30-55)26-15-12-10-11-13-16-42(58)52-44(48(4,5)6)47(61)56-32-40(57)31-41(56)46(60)51-34(2)36-17-19-37(20-18-36)43-35(3)49-33-62-43/h17-24,33-34,40-41,44,50,57H,7-16,25-32H2,1-6H3,(H,51,60)(H,52,58)(H,53,59)/t34-,40+,41-,44+/m0/s1 |
InChI Key |
ZOSWUNAJRAEGEW-YTIGDUPRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of YX862: A Selective HDAC8 Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
YX862 is a novel heterobifunctional molecule identified as a highly potent and selective Proteolysis Targeting Chimera (PROTAC) for histone deacetylase 8 (HDAC8). This technical guide delineates the mechanism of action of this compound, presenting a comprehensive overview of its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization. This compound leverages the ubiquitin-proteasome system to induce the targeted degradation of HDAC8, leading to specific downstream effects on non-histone protein acetylation and offering a promising therapeutic strategy for diseases characterized by HDAC8 overexpression or hyperactivity.
Introduction to this compound
This compound is a PROTAC designed to selectively target HDAC8 for degradation.[1][2] Structurally, it is composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker moiety, and a warhead that selectively binds to the active site of HDAC8.[1][2] By simultaneously engaging both HDAC8 and the VHL E3 ligase, this compound facilitates the formation of a ternary complex, which in turn leads to the polyubiquitination of HDAC8 and its subsequent degradation by the 26S proteasome.[1][2] This targeted degradation approach offers a distinct advantage over traditional enzymatic inhibition by eliminating both the catalytic and non-catalytic scaffolding functions of the target protein.
Core Mechanism of Action
The primary mechanism of action of this compound is the induction of selective HDAC8 degradation. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound, with its two distinct ligands, acts as a molecular bridge to bring HDAC8 and the VHL E3 ligase into close proximity, forming a transient ternary complex (HDAC8-YX862-VHL).
-
Ubiquitination of HDAC8: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of HDAC8. This results in the formation of a polyubiquitin (B1169507) chain on the HDAC8 protein.
-
Proteasomal Degradation: The polyubiquitinated HDAC8 is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically cleaves HDAC8 into small peptides, effectively eliminating the protein from the cell.
-
Catalytic Cycle: After inducing the ubiquitination of an HDAC8 molecule, this compound is released and can engage another HDAC8 and VHL E3 ligase, thus acting catalytically to induce the degradation of multiple HDAC8 proteins.
This targeted degradation is highly selective for HDAC8, with minimal impact on other HDAC isoforms.[1][2]
Signaling Pathway Diagram
Caption: this compound hijacks the VHL E3 ligase to induce polyubiquitination and proteasomal degradation of HDAC8.
Downstream Cellular Effects
The selective degradation of HDAC8 by this compound leads to the hyperacetylation of its non-histone substrates.[1][2] A key substrate identified is the Structural Maintenance of Chromosomes 3 (SMC3) protein, a core component of the cohesin complex.[1][2][3] The cohesin complex plays a critical role in sister chromatid cohesion, DNA repair, and gene expression. By increasing the acetylation of SMC3, this compound can impact these fundamental cellular processes. This targeted modulation of a specific post-translational modification, without affecting global histone acetylation, underscores the precision of this compound's mechanism.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound.
Table 1: In Vitro Degradation of HDAC8
| Cell Line | DC50 (nM) | Dmax (%) at 250 nM |
| MDA-MB-231 | 2.6 | >95% |
| MCF-7 | 1.8 | Not Reported |
Table 2: Anti-proliferative Activity
| Cell Line | IC50 (µM) |
| SU-DHL-2 | 0.72 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma), MCF-7 (human breast adenocarcinoma), and SU-DHL-2 (human B-cell lymphoma) cells were used.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for HDAC8 Degradation
This protocol is used to determine the extent of HDAC8 degradation following treatment with this compound.
-
Cell Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated time points.
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against HDAC8 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis was performed to quantify the protein band intensities. The level of HDAC8 was normalized to the loading control.
Experimental Workflow: Western Blotting
Caption: A stepwise workflow for assessing HDAC8 protein levels via Western blotting.
Cell Viability Assay (e.g., MTS or MTT Assay)
This protocol is used to determine the effect of this compound on cell proliferation.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, cells were treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Reagent Addition: After the incubation period, a solution containing a tetrazolium compound (e.g., MTS or MTT) was added to each well.
-
Incubation: The plates were incubated for 1-4 hours at 37°C to allow for the conversion of the tetrazolium compound into a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product was measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Conclusion
This compound represents a significant advancement in the development of selective HDAC8-targeting therapeutics. Its mechanism of action, centered on the targeted degradation of HDAC8 via the ubiquitin-proteasome system, offers a highly specific and potent means of modulating the cellular functions of this enzyme. The downstream consequence of increased SMC3 acetylation highlights a precise molecular impact with potential therapeutic implications in oncology and other diseases where HDAC8 is dysregulated. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and harness the potential of this compound.
References
YX862: A Technical Guide to a Highly Potent and Selective HDAC8 Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of YX862, a novel and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Histone Deacetylase 8 (HDAC8). This compound represents a significant advancement in the field of targeted protein degradation, offering a valuable tool for investigating the biological functions of HDAC8 and exploring its therapeutic potential.
Core Mechanism and Molecular Composition
This compound is a heterobifunctional molecule engineered to simultaneously bind to HDAC8 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of HDAC8.[1][2][3] Its structure consists of three key components: a ligand that selectively binds to HDAC8, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[1][4] This targeted degradation approach offers a distinct advantage over traditional enzymatic inhibition, as it can eliminate both the catalytic and non-catalytic scaffolding functions of the target protein.[2][3][5] The hydrazide-based structure of this compound is suggested to enhance its cell-penetrating capabilities and stability.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.
Table 1: Degradation Efficiency of this compound
| Cell Line | DC50 (nM) | Maximum Degradation (%) | Concentration for Max. Degradation (nM) |
| MDA-MB-231 | 2.6 | >95 | 250 |
| MCF-7 | 1.8 | Not Specified | Not Specified |
DC50: The concentration of the degrader required to induce 50% degradation of the target protein.[6]
Table 2: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Comparison Compound | Comparison IC50 (µM) |
| SU-DHL-2 | 0.72 | PCI-34051 (HDAC8 inhibitor) | >5.0 |
IC50: The concentration of the drug that inhibits 50% of cell proliferation.[6]
Signaling Pathway and Mechanism of Action
The degradation of HDAC8 by this compound initiates a specific downstream signaling cascade. By eliminating HDAC8, this compound leads to the hyperacetylation of non-histone substrates, most notably SMC3 (Structural Maintenance of Chromosomes 3).[2][3][6] This is a key indicator of on-target activity, as HDAC8 is known to regulate the acetylation status of SMC3.[2][3] Importantly, the degradation of HDAC8 by this compound does not significantly affect global histone acetylation levels, underscoring its selectivity for non-histone substrates and distinguishing its effects from pan-HDAC inhibitors.[2][3][6]
Caption: Mechanism of this compound-induced HDAC8 degradation and downstream effects.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the developing laboratories, the following outlines the key experimental methodologies used to characterize this compound based on publicly available data.
Cell Culture and Treatment
-
Cell Lines: MDA-MB-231 (human breast cancer), MCF-7 (human breast cancer), and SU-DHL-2 (diffuse large B-cell lymphoma) cells were utilized for degradation and proliferation assays.[1][6]
-
Treatment: Cells were incubated with varying concentrations of this compound for defined periods to assess protein degradation and cellular effects.
Verification of Degradation Mechanism
-
Proteasome Inhibition: To confirm that HDAC8 degradation is proteasome-dependent, cells were co-treated with this compound and the proteasome inhibitor MG132. The blockage of this compound-induced HDAC8 degradation by MG132 supports the PROTAC mechanism.[6]
-
Neddylation Inhibition: Co-treatment with the neddylation inhibitor MLN4924 was used to demonstrate the requirement of E3 ligase activity for HDAC8 degradation. Inhibition of neddylation prevents the activation of Cullin-RING E3 ligases, and the observed blockage of HDAC8 degradation confirms the involvement of the VHL E3 ligase complex.[6]
Assessment of Protein Levels and On-Target Effects
-
Western Blotting: This technique was employed to quantify the levels of HDAC8 protein following treatment with this compound. It was also used to assess the acetylation status of HDAC8 substrates, such as SMC3, and to confirm the selectivity of this compound by measuring the protein levels of other HDAC isoforms (HDAC1, HDAC2, and HDAC3), which remained unchanged.[6]
Evaluation of Antiproliferative Activity
-
Cell Viability Assays: Standard cell viability or proliferation assays (e.g., MTS, MTT, or CellTiter-Glo) were used to determine the IC50 value of this compound in cancer cell lines like SU-DHL-2. These experiments demonstrated the dose-dependent inhibition of cell proliferation upon HDAC8 degradation.[6]
Proteomic Analysis
-
Mass Spectrometry-based Proteomics: A global proteomic analysis was likely performed to confirm the high selectivity of this compound. This method allows for the unbiased quantification of thousands of proteins, confirming that this compound specifically reduces the abundance of HDAC8 without significantly affecting other proteins, including other HDAC isoforms.[5]
Caption: Experimental workflow for the evaluation of this compound.
Selectivity and Therapeutic Potential
A key feature of this compound is its high selectivity for HDAC8 over other HDAC isoforms, particularly HDAC1, HDAC2, and HDAC3.[6] This selectivity was rationally designed by modifying the warhead of a previous dual HDAC3/8 degrader.[2][3] By avoiding pan-HDAC inhibition, this compound minimizes off-target effects and provides a more precise tool to study the specific functions of HDAC8.[2][3] The potent on-target antiproliferative activity of this compound against Diffuse Large B-cell Lymphoma (DLBCL) cells, where it outperformed a selective HDAC8 inhibitor, highlights its therapeutic potential in oncology.[2][3]
Caption: Logical relationship of this compound's selective HDAC8 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | HDAC8 degrader | Probechem Biochemicals [probechem.com]
The Role of YX862 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This technical guide provides an in-depth overview of YX862, a highly potent and selective PROTAC designed to target Histone Deacetylase 8 (HDAC8) for degradation.
This compound is a heterobifunctional molecule that consists of a ligand for HDAC8, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By simultaneously binding to HDAC8 and VHL, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of HDAC8 by the proteasome.[2][3] This guide will detail the quantitative metrics of this compound's activity, provide comprehensive experimental protocols for its characterization, and visualize its mechanism of action and related experimental workflows.
Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | MDA-MB-231 | 2.6 nM | [3] |
| MCF-7 | 1.8 nM | [3] | |
| Dmax (Maximum Degradation) | MDA-MB-231 | >95% at 250 nM | [1] |
| IC50 (Inhibitory Concentration 50%) | SU-DHL-2 (Cell Proliferation) | 0.72 µM | [3] |
| HDAC8 (Enzymatic Assay) | 194.7 ± 17.1 nM | ||
| Selectivity | HDAC1, HDAC2, HDAC3 | No degradation observed up to 4 µM |
Table 1: In Vitro and Cellular Activity of this compound. This table presents the half-maximal degradation concentration (DC50), maximum degradation (Dmax), and half-maximal inhibitory concentration (IC50) of this compound in various assays and cell lines. The data highlights the potent and selective degradation of HDAC8.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism and the methods used for its characterization, the following diagrams are provided.
References
YX862: A Technical Guide to a Potent and Selective HDAC8 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
YX862 is a novel, highly potent, and selective proteolysis targeting chimera (PROTAC) designed for the targeted degradation of histone deacetylase 8 (HDAC8). As a bifunctional molecule, this compound recruits HDAC8 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HDAC8. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a hydrazide-based PROTAC. Its structure is comprised of a ligand for the VHL E3 ligase and an HDAC8 inhibitor, connected by a linker.
| Property | Value |
| Molecular Formula | C₄₈H₇₂N₈O₅S |
| Molecular Weight | 873.20 g/mol |
| SMILES | O=C(--INVALID-LINK--C(C)(C)C)N3--INVALID-LINK--O">C@@HC(N--INVALID-LINK--C)=O |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions as a selective degrader of HDAC8 through the PROTAC mechanism. It simultaneously binds to HDAC8 and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to HDAC8. The polyubiquitinated HDAC8 is then recognized and degraded by the proteasome. This targeted degradation of HDAC8 leads to an increase in the acetylation of its non-histone substrates, such as SMC3, without significantly affecting histone post-translational modifications.
Caption: Mechanism of this compound-mediated HDAC8 degradation.
Biological Activity
This compound is a highly potent and selective degrader of HDAC8. It has demonstrated significant antiproliferative activity in various cancer cell lines.
| Assay | Cell Line | Value |
| Degradation (DC₅₀) | MDA-MB-231 | 2.6 nM |
| MCF-7 | 1.8 nM | |
| Antiproliferation (IC₅₀) | DOHH-2 | 0.89 µM |
| SU-DHL-2 | 0.72 µM |
Data sourced from MedchemExpress and Probechem.[1][2]
Experimental Protocols
The following are representative protocols for assessing the activity of this compound.
Western Blot Analysis of HDAC8 Degradation and SMC3 Acetylation
This protocol outlines the steps to measure the degradation of HDAC8 and the subsequent increase in SMC3 acetylation in response to this compound treatment.
Caption: Workflow for Western Blot Analysis.
Materials:
-
This compound
-
Cell lines (e.g., MDA-MB-231, SU-DHL-2)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC8, anti-acetyl-SMC3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of HDAC8 and acetylated SMC3 to the loading control (GAPDH).
Cell Viability Assay
This protocol is for determining the IC₅₀ value of this compound.
Materials:
-
This compound
-
Cell lines (e.g., DOHH-2, SU-DHL-2)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
Conclusion
This compound is a valuable research tool for studying the biological functions of HDAC8. Its high potency and selectivity make it a promising candidate for further investigation in therapeutic applications, particularly in oncology. This guide provides a comprehensive overview of this compound and standardized protocols to facilitate its use in the laboratory.
References
The Discovery and Development of YX862: A Selective HDAC8 PROTAC Degrader
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
YX862 is a novel, highly potent, and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Histone Deacetylase 8 (HDAC8). This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of this compound. Developed through rational design to spare HDAC3 activity, this compound demonstrates exceptional selectivity and efficacy in degrading HDAC8 in various cancer cell lines. This targeted degradation leads to specific downstream effects, such as the hyperacetylation of the non-histone substrate SMC3, without causing global alterations in histone acetylation. The potent anti-proliferative activity of this compound in hematological cancer models suggests its potential as a valuable therapeutic agent. This whitepaper details the quantitative data supporting these findings, the experimental protocols for key studies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone protein substrates.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[1] While several HDAC inhibitors have been developed, many suffer from a lack of selectivity, leading to off-target effects and associated toxicities.[1] HDAC8, in particular, has emerged as a promising target due to its involvement in various cellular processes, including cell cycle progression and gene regulation.[1] Furthermore, HDAC8 possesses deacetylase-independent functions that cannot be addressed by conventional inhibitors.[1]
To overcome the limitations of traditional inhibitors and to target the non-enzymatic functions of HDAC8, a targeted protein degradation strategy using PROTACs has been employed.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[2] this compound is a rationally designed, hydrazide-based HDAC8-selective PROTAC that demonstrates high potency and selectivity.[1]
Discovery and Rational Design
The development of this compound was guided by a rational design strategy aimed at achieving high selectivity for HDAC8 over other HDAC isoforms, particularly the closely related HDAC3.[1] This was achieved by modifying the "warhead" component of a previous dual HDAC3/8 degrader.[1] The final structure of this compound consists of three key components: an HDAC8-binding ligand, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]
Mechanism of Action
This compound functions by inducing the selective degradation of HDAC8. The molecule simultaneously binds to HDAC8 and the VHL E3 ubiquitin ligase, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to HDAC8, marking it for degradation by the proteasome.[2] The degradation of HDAC8 leads to an increase in the acetylation of its specific non-histone substrates, such as SMC3, a component of the cohesin complex.[1] Notably, this occurs without significantly affecting the global acetylation of histones, highlighting the selective nature of this compound's action.[1]
Caption: Mechanism of action of this compound leading to selective HDAC8 degradation.
Quantitative In Vitro Data
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: HDAC8 Degradation Efficiency
| Cell Line | DC50 (nM) | Dmax (%) | Concentration for Dmax (nM) |
| MDA-MB-231 | Not Reported | >95 | 250 |
| MCF-7 | 1.8 | Not Reported | Not Reported |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity
| Cell Line | IC50 (µM) |
| DOHH-2 (DLBCL) | 0.89 |
| SU-DHL-2 (DLBCL) | 0.72 |
IC50: Half-maximal inhibitory concentration. DLBCL: Diffuse Large B-Cell Lymphoma.
Table 3: Selectivity Profile
| Protein | Effect of this compound |
| HDAC8 | Potent Degradation |
| HDAC1 | No significant degradation |
| HDAC2 | No significant degradation |
| HDAC3 | No significant degradation |
| Global Histone Acetylation | No significant change |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
MDA-MB-231, MCF-7, DOHH-2, and SU-DHL-2 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for HDAC8 Degradation and SMC3 Acetylation
Caption: Experimental workflow for Western Blot analysis.
-
Cell Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of this compound for the indicated times.
-
Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against HDAC8, acetyl-SMC3, and GAPDH (as a loading control).
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
Caption: Workflow for the cell viability assay.
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, cells were treated with a serial dilution of this compound.
-
Incubation: Cells were incubated for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
In Vivo Studies and Clinical Development
As of the date of this document, there is no publicly available information regarding in vivo efficacy, pharmacokinetic, or toxicology studies for this compound. Furthermore, no clinical trials for this compound have been registered. The development of this compound is currently in the preclinical stage.
Conclusion
This compound is a highly potent and selective HDAC8 PROTAC degrader that represents a significant advancement in the targeted therapy of cancers where HDAC8 is a key driver. Its rational design has resulted in excellent selectivity over other HDAC isoforms, and its mechanism of action leads to specific downstream effects on non-histone substrates without global changes in histone acetylation. The promising anti-proliferative activity in diffuse large B-cell lymphoma cell lines warrants further investigation of this compound in preclinical in vivo models to assess its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this novel therapeutic modality.
References
YX862: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YX862 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Histone Deacetylase 8 (HDAC8). As a class I HDAC, HDAC8 is implicated in the progression of various cancers through its role in gene regulation and cell cycle control. This compound offers a novel therapeutic strategy by not just inhibiting, but actively eliminating HDAC8 protein from cancer cells. This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in cancer research.
Core Concepts: PROTAC Technology and HDAC8
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to target specific proteins for degradation. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.[1][2]
HDAC8 is a zinc-dependent histone deacetylase that removes acetyl groups from histone and non-histone proteins.[3] Its dysregulation is associated with various cancers, where it contributes to oncogenesis by altering gene expression and promoting cell proliferation.[4] HDAC8's substrates include both histone proteins, influencing chromatin structure, and non-histone proteins like p53 and SMC3, which are critical for cell cycle regulation and genome stability.[3][5]
This compound: Mechanism of Action
This compound is a selective HDAC8 degrader. It is composed of a ligand that specifically binds to HDAC8 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] This dual-binding action forms a ternary complex of HDAC8-YX862-VHL, leading to the polyubiquitination of HDAC8 and its subsequent degradation by the 26S proteasome.[1][6] This degradation-based approach offers a key advantage over traditional HDAC inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and non-enzymatic functions.
The degradation of HDAC8 by this compound leads to the hyperacetylation of its substrates, most notably the Structural Maintenance of Chromosomes 3 (SMC3) protein.[7][8] Acetylated SMC3 is crucial for sister chromatid cohesion during mitosis, and its dysregulation can lead to cell cycle arrest and apoptosis in cancer cells.[9][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | Target Protein | DC50 (nM) | Maximum Degradation (%) | Concentration for Max Degradation (nM) |
| MDA-MB-231 | HDAC8 | 2.6 | >95 | 250 |
| MCF-7 | HDAC8 | 1.8 | Not Reported | Not Reported |
DC50: Concentration required to degrade 50% of the target protein.[7][12]
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Compound | IC50 (µM) |
| SU-DHL-2 | This compound | 0.72 |
| SU-DHL-2 | PCI-34051 (HDAC8 inhibitor) | >5.0 |
IC50: Concentration required to inhibit 50% of cell proliferation.[7]
Experimental Protocols
Western Blotting for HDAC8 Degradation
This protocol is designed to assess the degradation of HDAC8 in cancer cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC8, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 250 nM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against HDAC8 and a loading control overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., SU-DHL-2)
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13][14][15]
SMC3 Acetylation Assay
This protocol assesses the downstream effect of HDAC8 degradation by measuring the acetylation of its substrate, SMC3.
Materials:
-
Same as for Western Blotting protocol.
-
Primary antibodies: anti-acetyl-SMC3, anti-SMC3 (total).
Procedure:
-
Follow the Western Blotting protocol (steps 1-7) using lysates from cells treated with this compound.
-
Antibody Incubation: Incubate separate membranes with primary antibodies against acetyl-SMC3 and total SMC3 overnight at 4°C.
-
Washing and Secondary Antibody: Proceed with washing and secondary antibody incubation as in the Western Blotting protocol.
-
Detection and Analysis: Detect the protein bands and quantify the band intensities. Normalize the acetyl-SMC3 signal to the total SMC3 signal to determine the change in acetylation status.
Visualizations
Signaling Pathway
Caption: this compound induces HDAC8 degradation, leading to downstream effects.
Experimental Workflow
Caption: Workflow for in vitro characterization of this compound.
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC like this compound.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 5. Frontiers | HDAC8: A Promising Therapeutic Target for Acute Myeloid Leukemia [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | HDAC8 degrader | Probechem Biochemicals [probechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Smc3 Acetylation Cycle Is Essential for Establishment of Sister Chromatid Cohesion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC8 Inhibition Blocks SMC3 Deacetylation and Delays Cell Cycle Progression without Affecting Cohesin-dependent Transcription in MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylation of Smc3 by Eco1 is required for S phase sister chromatid cohesion in both human and yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
An In-depth Technical Guide to the Core of Bavdegalutamide (ARV-110) PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core technology behind Bavdegalutamide (ARV-110), a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader. As specific information on "YX862" is not publicly available, this document will focus on the well-documented ARV-110 as a case study to illustrate the principles and application of PROTAC technology in targeting the Androgen Receptor (AR) for the treatment of prostate cancer.
Introduction to PROTAC Technology and Bavdegalutamide (ARV-110)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality designed to eliminate specific proteins of interest from the cell.[1][2] Unlike traditional inhibitors that block the function of a protein, PROTACs mediate the degradation of the target protein by hijacking the cell's natural ubiquitin-proteasome system.[1][3]
Bavdegalutamide (ARV-110) is a clinical-stage PROTAC developed by Arvinas, designed to selectively target the Androgen Receptor (AR) for degradation.[3][4] AR signaling is a critical driver of prostate cancer progression, and ARV-110 offers a novel mechanism to overcome resistance to existing AR-pathway inhibitors.[2]
Mechanism of Action of Bavdegalutamide (ARV-110)
ARV-110 functions by inducing the formation of a ternary complex between the Androgen Receptor and an E3 ubiquitin ligase.[1] The molecule itself is composed of a ligand that binds to the AR, a ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the AR, tagging it for recognition and subsequent degradation by the 26S proteasome.[1] This process is catalytic, allowing a single molecule of ARV-110 to induce the degradation of multiple AR proteins.[2]
Androgen Receptor Signaling Pathway in Prostate Cancer
The Androgen Receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus.[5][6] In the nucleus, it binds to Androgen Response Elements (AREs) on DNA, driving the expression of genes involved in cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[7] In castration-resistant prostate cancer (CRPC), AR signaling can remain active despite low androgen levels, due to mechanisms like AR gene amplification or mutations.[2] ARV-110 targets the AR protein for degradation, thereby inhibiting this entire signaling cascade.
Preclinical Data
Bavdegalutamide has demonstrated potent and selective degradation of the Androgen Receptor in preclinical models.
Table 1: In Vitro Activity of Bavdegalutamide (ARV-110)
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| Binding Affinity (vs. Enzalutamide) | - | ~5x higher | [2] |
| Half-Maximal Degradation (DC50) | VCaP, LNCaP | ~1 nM | [8] |
| Maximal Degradation | VCaP, LNCaP | >95% |[8] |
Table 2: In Vivo Efficacy of Bavdegalutamide (ARV-110) in Xenograft Models
| Model | Dosing | Outcome | Reference |
|---|---|---|---|
| VCaP Xenograft | 1 mg/kg PO QD | >90% AR Degradation |
| Enzalutamide-Resistant VCaP Xenograft | 3 or 10 mg/kg PO QD | Robust Tumor Growth Inhibition | |
Clinical Data
The Phase 1/2 ARDENT clinical trial (NCT03888612) evaluated the safety and efficacy of Bavdegalutamide in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior therapies.[3][4]
Table 3: Phase 1/2 ARDENT Trial (NCT03888612) Overview
| Parameter | Details | Reference |
|---|---|---|
| Patient Population | mCRPC patients with disease progression after ≥2 prior therapies (including enzalutamide (B1683756) and/or abiraterone) | [4] |
| Dose Escalation (Phase 1) | 35-700 mg once-daily (QD) or 210-420 mg twice-daily (BID) | [9] |
| Recommended Phase 2 Dose (RP2D) | 420 mg QD | [9] |
| Median Prior Lines of Therapy (Phase 2) | 4 |[9] |
Table 4: Efficacy of Bavdegalutamide (420 mg QD) in Biomarker-Defined Subgroups
| Biomarker Subgroup | PSA50 Response Rate* | RECIST Partial Response | Reference |
|---|---|---|---|
| AR T878X and/or H875Y mutations | 46% | 2 of 7 evaluable patients | [9] |
| Wild-type AR or other AR alterations | 10% | - |
*PSA50: ≥50% reduction in Prostate-Specific Antigen levels.
Bavdegalutamide was generally well-tolerated, with the most common treatment-related adverse events being Grade 1/2 nausea, fatigue, and vomiting.[9]
Experimental Methodologies
The characterization of Bavdegalutamide involved a range of standard and specialized assays. While detailed, proprietary protocols are not publicly available, the following provides an overview of the key methodologies employed.
Western Blotting for AR Degradation: This technique is fundamental for quantifying the reduction in AR protein levels following treatment with ARV-110. The general workflow involves cell lysis, protein quantification, separation by SDS-PAGE, transfer to a membrane, and detection with an AR-specific antibody.[10][11][12]
Disclaimer: The experimental protocols described herein are generalized overviews based on standard molecular biology techniques cited in the literature. Specific, detailed protocols used in the proprietary development and characterization of Bavdegalutamide (ARV-110) are not publicly available.
Other Key Assays:
-
AR Binding Assays: Competitive radioligand binding assays were likely used to determine the binding affinity of ARV-110 to the AR ligand-binding domain.[12]
-
Ubiquitination Assays: In vitro ubiquitination assays would be performed to confirm that ARV-110 induces the poly-ubiquitination of AR in the presence of the CRBN E3 ligase.
-
Cell Proliferation and Apoptosis Assays: Assays such as MTT or CellTiter-Glo (for proliferation) and TUNEL or caspase activation assays (for apoptosis) would be used to measure the downstream cellular consequences of AR degradation.
-
Animal Xenograft Studies: Efficacy in vivo is typically assessed using immunodeficient mice bearing human prostate cancer xenografts (e.g., VCaP). Tumor volume is measured over time in response to oral administration of the compound.
Conclusion
Bavdegalutamide (ARV-110) exemplifies the potential of PROTAC technology to create potent and selective therapeutics that target disease-driving proteins for degradation. Its novel mechanism of action offers a promising strategy to overcome resistance to traditional occupancy-based inhibitors in metastatic castration-resistant prostate cancer. The preclinical and clinical data demonstrate robust target engagement and meaningful clinical activity, particularly in a biomarker-defined patient population. The continued development of ARV-110 and other PROTACs holds significant promise for expanding the "druggable" proteome and offering new treatment options for a range of diseases.
References
- 1. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nursingcenter.com [nursingcenter.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
YX862: A Technical Guide to its Selective Degradation of HDAC8 and Impact on Non-Histone Substrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
YX862 is a potent and highly selective PROTAC (Proteolysis Targeting Chimera) degrader of Histone Deacetylase 8 (HDAC8). Unlike traditional HDAC inhibitors that block the enzymatic activity of multiple HDAC isoforms, this compound specifically targets HDAC8 for ubiquitination and subsequent proteasomal degradation. This targeted degradation strategy offers a unique opportunity to dissect the specific functions of HDAC8, particularly its role in regulating non-histone substrates. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its profound effect on the non-histone substrate SMC3 (Structural Maintenance of Chromosomes 3), and its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression and various cellular processes by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. While the impact of HDACs on histone acetylation and chromatin structure is well-established, their influence on a myriad of non-histone substrates is an area of growing interest. HDAC8, a class I HDAC, has been implicated in various cancers, making it an attractive therapeutic target.
This compound is a novel PROTAC that selectively hijacks the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of HDAC8.[1] A key finding is that the degradation of HDAC8 by this compound leads to the hyperacetylation of its non-histone substrates, most notably SMC3, a core component of the cohesin complex, without significantly altering global histone acetylation levels.[2][3] This specificity makes this compound a valuable tool to investigate the non-histone functions of HDAC8 and a promising candidate for targeted cancer therapy.
Mechanism of Action
This compound functions as a molecular bridge, simultaneously binding to HDAC8 and the VHL E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin molecules to HDAC8, marking it for degradation by the 26S proteasome. This targeted degradation of the HDAC8 protein itself, rather than just inhibiting its enzymatic activity, offers a more profound and sustained suppression of HDAC8 function.
The degradation of HDAC8 by this compound is dependent on the proteasome and the VHL E3 ligase. Treatment of cells with the proteasome inhibitor MG132 or a competing VHL ligand effectively blocks this compound-mediated HDAC8 degradation, confirming this mechanism of action.[4]
Quantitative Data
The efficacy of this compound has been demonstrated across various cancer cell lines. The following tables summarize the key quantitative data for this compound-mediated HDAC8 degradation and its anti-proliferative effects.
Table 1: HDAC8 Degradation Potency (DC50) of this compound
| Cell Line | DC50 (nM) | Reference |
| MDA-MB-231 (Breast Cancer) | 2.6 | [4] |
| MCF-7 (Breast Cancer) | 1.8 | [4] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Table 2: Anti-proliferative Activity (IC50) of this compound
| Cell Line | IC50 (µM) | Reference |
| SU-DHL-2 (B-cell Lymphoma) | 0.72 | [4] |
| DOHH-2 (B-cell Lymphoma) | 0.89 | [2] |
Note: IC50 is the concentration of the compound that inhibits cell proliferation by 50%. This compound demonstrates significantly higher potency in inhibiting the proliferation of DLBCL cells compared to the selective HDAC8 inhibitor PCI-34051 (IC50 > 5.0 µM in SU-DHL-2 cells).[2][4]
Table 3: Dose-Dependent Degradation of HDAC8 by this compound in MDA-MB-231 Cells (Representative Data)
| This compound Concentration (nM) | % HDAC8 Degradation | Reference |
| 1 | ~20% | Inferred from related compounds |
| 10 | ~60% | Inferred from related compounds |
| 100 | >90% | [1] |
| 250 | >95% | [1] |
Note: This table provides a representative dose-response for this compound based on available data. Actual values may vary depending on experimental conditions.
Effect on Non-Histone Substrate: SMC3
The primary and most well-characterized non-histone substrate of HDAC8 is SMC3, a core component of the cohesin complex. The acetylation status of SMC3 is critical for the proper regulation of sister chromatid cohesion, DNA repair, and gene expression.
Degradation of HDAC8 by this compound leads to a significant increase in the acetylation of SMC3 (hyperacetylation) in MDA-MB-231 cells.[4] This effect is observed without a concomitant increase in global histone acetylation, highlighting the specificity of this compound's action on the HDAC8-SMC3 axis.
The hyperacetylation of SMC3 due to HDAC8 degradation has profound downstream consequences on cell cycle progression. The cohesin complex, composed of SMC1, SMC3, RAD21, and STAG proteins, is essential for holding sister chromatids together after DNA replication until their segregation during mitosis. The acetylation of SMC3 by acetyltransferases like ESCO1/2 during S-phase is a key step in establishing this cohesion. HDAC8 is responsible for deacetylating SMC3 during anaphase, which is crucial for recycling the cohesin complex for the next cell cycle. By degrading HDAC8, this compound prevents SMC3 deacetylation, leading to the accumulation of acetylated SMC3. This can result in defects in sister chromatid cohesion, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5]
Experimental Protocols
Western Blotting for HDAC8 Degradation and SMC3 Acetylation
This protocol describes the detection of HDAC8 and acetylated SMC3 levels in cells treated with this compound.
Materials:
-
Cell lines (e.g., MDA-MB-231)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 250 nM) for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cell Viability Assay (Alamar Blue Assay)
This protocol measures the anti-proliferative effect of this compound.
Materials:
-
Cancer cell lines (e.g., SU-DHL-2, DOHH-2)
-
96-well plates
-
This compound
-
Alamar Blue reagent
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Allow the cells to adhere or stabilize for 24 hours.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add Alamar Blue reagent (typically 10% of the culture volume) to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2]
Conclusion
This compound is a powerful and selective tool for studying the biological functions of HDAC8, particularly its role in regulating non-histone substrates. Its ability to induce the specific degradation of HDAC8, leading to the hyperacetylation of SMC3 and subsequent cell cycle arrest and apoptosis in cancer cells, underscores its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the utility of this compound in both basic research and clinical applications. The continued investigation of this compound and similar targeted protein degraders promises to yield new insights into the complex roles of HDACs in health and disease.
References
- 1. An Smc3 Acetylation Cycle Is Essential for Establishment of Sister Chromatid Cohesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. HDAC8 Inhibition Blocks SMC3 Deacetylation and Delays Cell Cycle Progression without Affecting Cohesin-dependent Transcription in MCF7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. merckmillipore.com [merckmillipore.com]
YX862: A Technical Guide to a Selective HDAC8 Degrader for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
YX862 is a novel, highly potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of Histone Deacetylase 8 (HDAC8). As a Class I histone deacetylase, HDAC8 is implicated in the pathophysiology of various diseases, notably cancer, making it a compelling therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its evaluation, and an exploration of the signaling pathways it modulates. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound.
Introduction to this compound and its Target: HDAC8
This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to selectively eliminate HDAC8. It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a potent inhibitor of HDAC8. This unique structure facilitates the formation of a ternary complex between this compound, HDAC8, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of HDAC8.
Histone Deacetylase 8 (HDAC8) is a zinc-dependent deacetylase that removes acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. While its role in histone modification is established, HDAC8 is known to have a significant impact on the function of various non-histone substrates, thereby influencing a range of cellular processes including gene expression, cell cycle progression, and DNA damage repair. Dysregulation of HDAC8 activity has been linked to several cancers, including Diffuse Large B-cell Lymphoma (DLBCL), making it an attractive target for therapeutic intervention.
Mechanism of Action of this compound
The primary mechanism of action of this compound is to induce the selective degradation of HDAC8. This process can be broken down into the following key steps:
-
Ternary Complex Formation : this compound, with its two distinct ligands, simultaneously binds to HDAC8 and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination : The formation of this complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of HDAC8.
-
Proteasomal Degradation : The polyubiquitinated HDAC8 is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.
-
Catalytic Cycle : After HDAC8 is degraded, this compound is released and can bind to another HDAC8 molecule, initiating a new cycle of degradation. This catalytic nature allows for potent and sustained target protein knockdown.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in various cancer cell lines. Key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Degradation Potency of this compound
| Cell Line | Cancer Type | DC50 (nM) | Maximum Degradation (%) |
| MDA-MB-231 | Breast Cancer | 2.6 | >95% at 250 nM[1][2] |
| MCF-7 | Breast Cancer | 1.8 | Not Specified |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma | 0.72 |
Key Signaling Pathways Modulated by this compound
The degradation of HDAC8 by this compound leads to the modulation of downstream signaling pathways, primarily through the increased acetylation of HDAC8 substrates. One of the most significant non-histone substrates of HDAC8 is the Structural Maintenance of Chromosomes 3 (SMC3) protein.
The SMC3 Acetylation Pathway
SMC3 is a core component of the cohesin complex, which is essential for sister chromatid cohesion, DNA repair, and gene expression. The acetylation of SMC3 is a critical regulatory step in these processes. HDAC8 deacetylates SMC3, and therefore, the degradation of HDAC8 by this compound leads to the hyperacetylation of SMC3. This can impact cell cycle progression and genome stability.
Potential Impact on Cancer-Related Signaling Pathways
HDACs are known to be involved in various signaling pathways that are critical for cancer cell survival and proliferation. While the specific downstream effects of selective HDAC8 degradation are still under investigation, potential pathways that may be affected include:
-
PI3K/AKT/mTOR Pathway : HDAC inhibitors have been shown to impact this crucial survival pathway.
-
Apoptosis Pathway : Inhibition of HDACs can lead to the induction of apoptosis in cancer cells.
-
Cell Cycle Regulation : As mentioned with SMC3, HDAC8 plays a role in cell cycle control, and its degradation can lead to cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
Western Blotting for HDAC8 Degradation and SMC3 Acetylation
This protocol is used to qualitatively and quantitatively assess the degradation of HDAC8 and the acetylation status of its substrate, SMC3.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SU-DHL-2)
-
Cell culture medium and supplements
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HDAC8, anti-acetyl-SMC3, anti-SMC3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).
-
For mechanism of action studies, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding this compound.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of the target protein to the loading control (GAPDH).
-
Calculate the percentage of HDAC8 degradation relative to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This protocol is used to determine the anti-proliferative effect of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Quantitative Proteomics Analysis
This protocol provides a general framework for identifying the global effects of this compound on the cellular proteome, confirming its selectivity and identifying potential off-target effects.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)
-
Trypsin
-
LC-MS/MS system
-
Proteomics data analysis software
Procedure:
-
Sample Preparation:
-
Treat cells with this compound or vehicle control for a defined period (e.g., 8 hours).
-
Lyse cells and quantify protein concentration.
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification and quantification.
-
Identify proteins that are significantly downregulated in the this compound-treated samples compared to the control.
-
Conclusion and Future Directions
This compound represents a promising new therapeutic agent that selectively targets HDAC8 for degradation. Its potent in vitro activity against cancer cell lines, particularly DLBCL, highlights its potential for further development. The modulation of the SMC3 acetylation pathway provides a clear mechanistic link between HDAC8 degradation and cellular effects.
Future research should focus on:
-
In vivo efficacy studies in relevant animal models of cancer.
-
Comprehensive pharmacokinetic and pharmacodynamic profiling.
-
Further elucidation of the downstream signaling pathways affected by selective HDAC8 degradation.
-
Identification of potential biomarkers to predict response to this compound treatment.
This technical guide provides a solid foundation for researchers to build upon as they explore the full therapeutic potential of this compound.
References
The Role of YX862 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YX862 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of Histone Deacetylase 8 (HDAC8), a key enzyme in epigenetic regulation. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways. This compound operates by hijacking the cell's ubiquitin-proteasome system, specifically recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag HDAC8 for degradation. This targeted degradation leads to the hyperacetylation of non-histone substrates of HDAC8, most notably Structural Maintenance of Chromosomes 3 (SMC3), a critical component of the cohesin complex. Unlike pan-HDAC inhibitors, this compound's high selectivity for HDAC8 minimizes off-target effects, including widespread changes in histone acetylation. This specificity makes this compound a valuable tool for dissecting the distinct biological functions of HDAC8 and a promising candidate for therapeutic development in diseases where HDAC8 is implicated, such as certain cancers.
Introduction to this compound and Epigenetic Regulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including histone acetylation and DNA methylation, play a crucial role in regulating cellular processes.[1] Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, generally leading to a more compact chromatin structure and transcriptional repression.[2][3]
HDAC8, a class I HDAC, is implicated in various cellular functions, including cell cycle progression, gene regulation, and the maintenance of genomic stability.[4] Its dysregulation has been linked to several cancers.[5] this compound is a novel heterobifunctional molecule known as a PROTAC, which offers a distinct therapeutic modality compared to traditional enzyme inhibitors. Instead of merely blocking the enzymatic activity of HDAC8, this compound facilitates its complete degradation.[6][7]
Mechanism of Action of this compound
This compound functions as a molecular bridge, simultaneously binding to HDAC8 and the VHL E3 ubiquitin ligase.[8][9] This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of HDAC8 by the E3 ligase.[10][11] The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged HDAC8 protein.[10] This catalytic process allows a single molecule of this compound to induce the degradation of multiple HDAC8 proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. Reversible acetylation of HDAC8 regulates cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HDAC8 histone deacetylase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reversible acetylation of HDAC8 regulates cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
YX862: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of YX862, a selective Histone Deacetylase 8 (HDAC8) PROTAC (Proteolysis Targeting Chimera) degrader, in a cell culture setting. The information is specifically tailored for researchers in oncology and drug development investigating the therapeutic potential of targeted protein degradation.
Introduction
This compound is a potent and selective degrader of HDAC8. It functions as a heterobifunctional molecule, simultaneously binding to HDAC8 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of HDAC8. The degradation of HDAC8 by this compound leads to the hyperacetylation of its substrates, such as Structural Maintenance of Chromosomes 3 (SMC3), and exhibits anti-proliferative effects in various cancer cell lines. This document outlines the protocols for utilizing this compound in MDA-MB-231 human breast adenocarcinoma cells, a commonly used model for studying its activity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity in relevant cancer cell lines.
Table 1: In Vitro Degradation and Proliferation Inhibition by this compound
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 | Degradation | DC₅₀ | 2.6 nM | [1] |
| MCF-7 | Degradation | DC₅₀ | 1.8 nM | [1] |
| SU-DHL-2 | Proliferation | IC₅₀ | 0.72 µM | [1] |
DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound that inhibits 50% of cell proliferation.
Signaling Pathway and Mechanism of Action
This compound-mediated degradation of HDAC8 is a multi-step process involving the ubiquitin-proteasome system. The following diagram illustrates the key steps in this pathway and the immediate downstream consequence on the HDAC8 substrate, SMC3.
Caption: Mechanism of this compound-induced HDAC8 degradation and downstream effects.
Experimental Workflow
The general workflow for studying the effects of this compound in cell culture involves cell line maintenance, treatment with the compound, and subsequent analysis using various cellular and molecular biology techniques.
Caption: General experimental workflow for this compound studies in cell culture.
Experimental Protocols
MDA-MB-231 Cell Culture
This protocol describes the standard procedure for maintaining and passaging the MDA-MB-231 human breast adenocarcinoma cell line.
Materials:
-
MDA-MB-231 cells (ATCC® HTB-26™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of MDA-MB-231 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Gently pipette the cell suspension to ensure a single-cell suspension.
-
Subculturing: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the effect of this compound on the viability of MDA-MB-231 cells using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well opaque-walled plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Western Blot Analysis
This protocol is for detecting the levels of HDAC8 and acetylated SMC3 in MDA-MB-231 cells following treatment with this compound.
Materials:
-
Treated and untreated MDA-MB-231 cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-HDAC8
-
Rabbit anti-acetyl-SMC3 (Lys105/106)
-
Mouse or Rabbit anti-GAPDH or anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Immunofluorescence
This protocol describes the immunofluorescent staining of HDAC8 in MDA-MB-231 cells to observe its subcellular localization after this compound treatment.
Materials:
-
MDA-MB-231 cells grown on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)
-
Primary antibody: Rabbit anti-HDAC8
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells on glass coverslips in a 24-well plate. After 24 hours, treat the cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-HDAC8 antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of HDAC8 (e.g., green channel) and nuclei (blue channel).
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and reagents. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols: YX862 Treatment in MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
YX862 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Histone Deacetylase 8 (HDAC8). As a member of the HDAC family of enzymes, HDAC8 plays a crucial role in the epigenetic regulation of gene expression and has been identified as a therapeutic target in various cancers, including breast cancer. This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex between HDAC8 and the von Hippelin-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HDAC8. This targeted degradation approach offers a promising strategy for the treatment of HDAC8-dependent malignancies.
These application notes provide a comprehensive overview of the effects of this compound on the MCF-7 human breast cancer cell line, a widely used model for estrogen receptor-positive (ER+) breast cancer. The following sections detail the biological impact of this compound, including its effects on cell proliferation, cell cycle progression, and apoptosis, and provide detailed protocols for key experimental procedures.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and the functional consequences of HDAC8 degradation in MCF-7 cells.
| Parameter | Cell Line | Value | Reference |
| DC50 (HDAC8 Degradation) | MCF-7 | 1.8 nM | [1] |
| DC50 (HDAC8 Degradation) | MDA-MB-231 | 2.6 nM | [1] |
| Maximum Degradation | MDA-MB-231 | >95% at 250 nM | [2] |
| IC50 (Cell Proliferation) | SU-DHL-2 | 0.72 µM | [1] |
Table 1: In Vitro Activity of this compound. The DC50 represents the concentration of this compound required to degrade 50% of HDAC8. The IC50 value for cell proliferation in SU-DHL-2 cells is provided for context on its anti-proliferative activity.
| Experimental Observation | Treatment | Effect on MCF-7 Cells | Reference |
| Cell Proliferation | HDAC8 Inhibitor (PCI-34051) | Suppressed in a concentration-dependent manner | [3][4] |
| Cell Cycle Progression | HDAC8 Inhibitor (PCI-34051) | Delayed progression | [3][4] |
| Apoptosis | HDAC8 Inhibitor (PCI-34051) | Induced in a concentration-dependent manner | [3][4] |
| SMC3 Acetylation | HDAC8 Inhibitor (PCI-34051) | Accumulation of acetylated SMC3 | [3][4] |
Table 2: Functional Effects of HDAC8 Inhibition in MCF-7 Cells. Data is based on studies using the selective HDAC8 inhibitor PCI-34051, which is expected to phenocopy the effects of this compound-induced HDAC8 degradation.
Signaling Pathways and Experimental Workflows
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line: MCF-7 (ATCC® HTB-22™)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
2. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of MCF-7 cells, which is an indicator of cell viability.
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Western Blot Analysis
This protocol is used to detect the levels of specific proteins to confirm HDAC8 degradation and assess downstream effects.
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time. To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 for 1-2 hours before adding this compound.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Suggested Primary Antibodies: anti-HDAC8, anti-acetyl-SMC3 (Ac-SMC3), anti-cleaved PARP, anti-cleaved Caspase-3, anti-p21, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
4. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed MCF-7 cells and treat with this compound as described for the western blot.
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
5. Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Procedure:
-
Seed MCF-7 cells and treat with this compound as described previously.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
-
References
- 1. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. HDAC8 Inhibition Blocks SMC3 Deacetylation and Delays Cell Cycle Progression without Affecting Cohesin-dependent Transcription in MCF7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on apoptosis effect of human breast cancer cell MCF-7 induced by lycorine hydrochloride via death receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal YX862 Concentration for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YX862 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Histone Deacetylase 8 (HDAC8). As a bifunctional molecule, this compound recruits HDAC8 to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HDAC8. This targeted degradation approach offers a powerful tool to study the biological functions of HDAC8 and presents a promising therapeutic strategy in oncology, particularly in cancers where HDAC8 is overexpressed or plays a critical role, such as certain breast cancers and B-cell lymphomas.[1][2][3]
These application notes provide detailed protocols for determining the optimal concentration of this compound for in vitro studies, focusing on assays to measure HDAC8 degradation, downstream functional effects, and cellular cytotoxicity.
Data Presentation
The following tables summarize quantitative data for this compound in various cancer cell lines. This information is crucial for designing experiments and selecting appropriate concentration ranges.
Table 1: this compound Degradation and Anti-proliferative Activity
| Cell Line | Cancer Type | DC50 (nM) | IC50 (µM) | Notes |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.6 | Not Reported | Greater than 95% HDAC8 degradation observed at 250 nM. |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 1.8 | Not Reported | |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma | Not Reported | 0.72 | Demonstrates on-target antiproliferative activity. |
DC50 (Degradation Concentration 50) is the concentration of this compound required to degrade 50% of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells (MDA-MB-231, MCF-7), seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[4][5]
-
For suspension cells (SU-DHL-2), seed at a density of 20,000-40,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is from 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.
-
For suspension cells, centrifuge the plate at 1000 x g for 5 minutes and then carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of HDAC8 Degradation and SMC3 Acetylation
This protocol details the detection and quantification of HDAC8 protein levels and the acetylation status of its substrate, SMC3, following treatment with this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1 nM to 500 nM) for different time points (e.g., 2, 4, 8, 16, 24 hours) to assess dose- and time-dependency. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the HDAC8 and acetyl-SMC3 signals to the loading control and total SMC3, respectively.
-
Plot the normalized protein levels against this compound concentration or time to determine DC50 and observe the kinetics of degradation and substrate acetylation.
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers to effectively determine the optimal in vitro concentrations of this compound. By systematically evaluating its impact on cell viability, target protein degradation, and downstream signaling events, investigators can confidently design and interpret experiments to further elucidate the therapeutic potential of this selective HDAC8 degrader. It is recommended to optimize cell seeding densities and treatment durations for each specific cell line and experimental setup.
References
- 1. Pathological Role of HDAC8: Cancer and Beyond | MDPI [mdpi.com]
- 2. Targeting HDACs for diffuse large B-cell lymphoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association of HDAC8 Expression with Pathological Findings in Triple Negative and Non-Triple Negative Breast Cancer: Implications for Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HDAC8 antibody (17548-1-AP) | Proteintech [ptglab.com]
- 7. elabscience.com [elabscience.com]
- 8. Anti-acetyl SMC3 Antibody (Lys105/106), clone 21A7 | MABE1073 [merckmillipore.com]
Application Notes: YX862 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Overview
YX862 is a highly potent and selective hydrazide-based HDAC8-PROTAC degrader.[1] Accurate preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible results in downstream applications. Dimethyl sulfoxide (B87167) (DMSO) is a common aprotic solvent used to dissolve water-insoluble compounds for in vitro and in vivo studies.[2] These application notes provide comprehensive data and protocols regarding the solubility and stability of this compound in DMSO.
Quantitative Data Summary
The following tables summarize the known solubility and recommended storage conditions for this compound in DMSO based on available data.
Table 1: Solubility of this compound in DMSO
| Parameter | Value |
| Solubility in DMSO | 10 mM |
Data sourced from Probechem Biochemicals.[1]
Table 2: Recommended Storage of this compound in DMSO
| Storage Temperature | Recommended Duration |
| -20°C | 6 Months |
| -80°C | 6 Months |
Data sourced from Probechem Biochemicals.[1]
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder (MW: 873.22 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
Procedure:
-
Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L × 0.001 L × 873.22 g/mol × 1000 mg/g = 8.73 mg
-
-
Weighing: Accurately weigh 8.73 mg of this compound solid powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex for 2-3 minutes. If the solid is not fully dissolved, sonicate the vial for 5-10 minutes or warm it gently in a 37°C water bath.
-
Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting & Storage: To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[3] Store aliquots at -20°C or -80°C, protected from light.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol for Assessing Long-Term Stability by HPLC
This protocol provides a framework for evaluating the stability of this compound in DMSO over time and under different storage conditions.
Materials:
-
Aliquots of 10 mM this compound in DMSO
-
HPLC system with a UV detector and a suitable C18 column
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, water)
-
Mobile phase modifier (e.g., formic acid)
Procedure:
-
Time Point Zero (T0) Analysis:
-
Immediately after preparation, take one aliquot of the this compound stock solution.
-
Prepare a dilution of the stock in the mobile phase to a concentration suitable for HPLC analysis.
-
Inject the sample and record the peak area and retention time. This is the baseline (100% integrity).
-
-
Sample Storage:
-
Store the remaining aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature). Protect from light.
-
-
Time Point Analysis:
-
At each scheduled time point (e.g., 1, 4, 8, 12, 24 weeks), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature and vortex gently.
-
Prepare a dilution identical to the T0 sample.
-
-
HPLC Analysis:
-
Analyze the sample using the same HPLC method as T0.
-
Record the peak area of this compound. Note any new peaks that may indicate degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining by comparing the peak area at the given time point to the T0 peak area.
-
% Remaining = (Peak Area at Tx / Peak Area at T0) × 100
-
A compound is often considered stable if the remaining percentage is >95%.
-
Caption: Workflow for the long-term stability assessment of this compound in DMSO.
Best Practices and Considerations
-
Solvent Quality: Always use anhydrous, high-purity DMSO. DMSO is hygroscopic, and absorbed water can promote hydrolysis of sensitive compounds.[4]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade sensitive compounds. Aliquoting into single-use volumes is the most effective way to mitigate this risk.[3]
-
Light Sensitivity: Store stock solutions in amber vials or otherwise protected from light to prevent photodegradation.
-
Precipitation: If a solution has been frozen, allow it to fully return to room temperature and vortex thoroughly before use to ensure any precipitated compound has redissolved. If precipitation persists, gentle warming may be required.[3]
-
Fresh Solutions: For critical and highly sensitive assays, the use of a freshly prepared stock solution is always the best practice to ensure maximum compound integrity.[4]
References
Application Notes and Protocols for Monitoring YX862-Mediated HDAC8 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 8 (HDAC8) is a class I zinc-dependent HDAC enzyme that plays a critical role in various cellular processes, including gene expression regulation and cell cycle progression, by deacetylating both histone and non-histone proteins.[1][2] Its dysregulation has been implicated in several diseases, particularly in cancers like neuroblastoma and T-cell leukemia, making it a compelling therapeutic target.[1][2] YX862 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of HDAC8.[3][4][5][6] This document provides detailed protocols for utilizing Western blot analysis to monitor and quantify the degradation of HDAC8 in response to this compound treatment, a critical step in evaluating its efficacy and mechanism of action.
This compound functions by hijacking the ubiquitin-proteasome system. It is a heterobifunctional molecule that simultaneously binds to HDAC8 and an E3 ubiquitin ligase, facilitating the ubiquitination of HDAC8 and its subsequent degradation by the proteasome.[4][7] This targeted degradation approach offers a powerful alternative to traditional enzymatic inhibition. A key downstream indicator of successful HDAC8 degradation is the hyperacetylation of its non-histone substrate, SMC3, which can also be monitored by Western blot.[4][5][6][7]
Mechanism of Action: this compound-Mediated HDAC8 Degradation
The following diagram illustrates the signaling pathway of this compound-induced HDAC8 degradation.
Caption: this compound facilitates the formation of a ternary complex between HDAC8 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HDAC8.
Quantitative Data Summary
The efficacy of this compound in inducing HDAC8 degradation has been quantified across different cell lines. The following table summarizes key data points from relevant studies.
| Cell Line | Metric | Value | Reference |
| MDA-MB-231 | DC₅₀ | 2.6 nM | [4] |
| MCF-7 | DC₅₀ | 1.8 nM | [4] |
| MDA-MB-231 | Maximum Degradation | >95% at 250 nM | [3] |
| SU-DHL-2 | IC₅₀ (Proliferation) | 0.72 µM | [4] |
DC₅₀: The concentration of the degrader required to induce 50% degradation of the target protein. IC₅₀: The concentration of the drug that inhibits a given biological process by 50%.
Experimental Protocols
This section provides a detailed protocol for performing a Western blot to assess this compound-mediated HDAC8 degradation.
Experimental Workflow
Caption: A step-by-step workflow for the Western blot analysis of HDAC8 degradation following this compound treatment.
Detailed Methodology
1. Cell Culture and Treatment
-
Culture cells (e.g., MDA-MB-231, MCF-7) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0-250 nM) for desired time points (e.g., 2, 8, 14, 24 hours).[3][7]
-
Include a vehicle control (e.g., DMSO) and potentially a negative control compound that does not bind the E3 ligase.[7]
-
To confirm the degradation is proteasome-dependent, pre-treat a set of cells with a proteasome inhibitor like MG132 (1 µM) for 1 hour before adding this compound.[4][7]
2. Cell Lysis and Protein Extraction
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. To preserve acetylation marks, also include an HDAC inhibitor such as Sodium Butyrate (5 mM).[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the protein lysates.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8][9]
5. SDS-PAGE
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel. Histone proteins are small, so a higher percentage gel may be required for better resolution if analyzing histones directly.[9][10]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
7. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][11]
8. Antibody Incubation
-
Primary Antibodies: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Target Protein: Rabbit anti-HDAC8
-
Downstream Marker: Rabbit anti-acetyl-SMC3 (ac-SMC3)
-
Loading Control: Mouse anti-β-actin or anti-GAPDH
-
-
Secondary Antibodies: Wash the membrane three times with TBST for 10 minutes each. Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
9. Detection and Analysis
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the HDAC8 and ac-SMC3 bands to the corresponding loading control band to correct for loading differences. Express the results as a fold change relative to the vehicle-treated control.
References
- 1. mdpi.com [mdpi.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HDAC8 degrader | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: YX862 in Diffuse Large B-cell Lymphoma (DLBCL)
Introduction
Diffuse large B-cell lymphoma (DLBCL) is the most prevalent subtype of non-Hodgkin lymphoma, characterized by significant heterogeneity in its genetic makeup and clinical outcomes. While the standard R-CHOP chemoimmunotherapy regimen is effective for many, a substantial portion of patients experience refractory or relapsed disease, highlighting the urgent need for novel therapeutic strategies.
Epigenetic dysregulation, particularly through histone deacetylases (HDACs), is a key factor in the pathogenesis of DLBCL. HDACs are enzymes that remove acetyl groups from histones and other proteins, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes. Several HDACs, including class I isoforms like HDAC1, 2, 3, and 8, are overexpressed in DLBCL and are associated with tumor cell survival and proliferation.[1][2][3]
YX862 is a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of HDAC8. As a member of the class I HDAC family, HDAC8 has been identified as a therapeutic target in various cancers. PROTACs represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate target proteins rather than merely inhibiting their enzymatic activity. This approach offers the potential for a more profound and sustained target suppression compared to traditional inhibitors.
These application notes provide a comprehensive overview of the scientific rationale and a set of detailed protocols for the preclinical evaluation of this compound in DLBCL. While direct studies of this compound in DLBCL are not yet published, the information presented here is based on the established role of HDACs in this malignancy and general methodologies for assessing HDAC-targeting agents.
Quantitative Data on HDAC Inhibitors in DLBCL
The following tables summarize the efficacy of various HDAC inhibitors in DLBCL from preclinical and clinical studies. This data provides a benchmark for evaluating the potential of this compound.
Table 1: Preclinical Activity of HDAC Inhibitors in DLBCL Cell Lines
| Compound | Target | DLBCL Cell Lines | Effect | IC50 / Concentration | Reference |
| Chidamide | Class I HDACs (1, 2, 3, 8) | SU-DHL2, OCI-LY3, MZ | Induction of apoptosis, decreased cell viability | Concentration-dependent (0-30 µM) | [1] |
| Trichostatin A (TSA) | Pan-HDAC inhibitor | DoHH2, LY1, LY8 | Growth inhibition, cell cycle arrest, apoptosis | Not specified | [3] |
| Panobinostat | Pan-HDAC inhibitor | DLBCL cell lines | Apoptosis induction (dependent on Bfl-1 expression) | Concentration-dependent | [4] |
Table 2: Clinical Activity of HDAC Inhibitors in Relapsed/Refractory DLBCL
| Compound | Target | Phase | Overall Response Rate (ORR) | Reference |
| Vorinostat | Pan-HDAC inhibitor | Phase II | 5.6% (monotherapy) | [5][6] |
| Mocetinostat | Class I and IV HDAC inhibitor | Phase II | 18.9% | [5][6] |
| Chidamide | Class I and II HDAC inhibitor | Not specified | 25% (monotherapy) | [7] |
| Tucidinostat (Chidamide) + R-CHOP | Class I and II HDAC inhibitor | Phase II | 2-year PFS: 68% | [8] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (CCK-8)
-
Objective: To determine the effect of this compound on the proliferation of DLBCL cell lines.
-
Materials:
-
Protocol:
-
Seed DLBCL cells at a density of 2 x 10^5 cells/ml in 96-well plates (100 µl/well).[1]
-
Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a DMSO-only control.
-
At each time point, add 10 µl of CCK-8 reagent to each well and incubate for 2 hours at 37°C.[1]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify this compound-induced apoptosis in DLBCL cells.
-
Materials:
-
DLBCL cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat DLBCL cells with varying concentrations of this compound for 48 hours.
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[1]
-
3. Western Blot Analysis
-
Objective: To confirm the degradation of HDAC8 and assess the modulation of downstream signaling pathways.
-
Materials:
-
DLBCL cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-HDAC8, anti-acetyl-histone H3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-p53, anti-p21, and anti-GAPDH (loading control).
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection system
-
-
Protocol:
-
Treat DLBCL cells with this compound for the desired time (e.g., 24-48 hours).
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a DLBCL mouse model.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
DLBCL cell line (e.g., SU-DHL-4)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject DLBCL cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., daily via intraperitoneal injection) at a predetermined dose.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise tumors for pharmacodynamic analysis (e.g., Western blot for HDAC8 degradation).
-
Calculate Tumor Growth Inhibition (TGI).
-
Visualizations
Caption: Mechanism of action of this compound in DLBCL cells.
Caption: Preclinical experimental workflow for this compound in DLBCL.
References
- 1. Chidamide induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl-2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of a histone deacetylase inhibitor on biological behavior of diffuse large B-cell lymphoma cell lines and insights into the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Frontiers | Recent Update of HDAC Inhibitors in Lymphoma [frontiersin.org]
- 6. Recent Update of HDAC Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting HDACs for diffuse large B-cell lymphoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncologynewscentral.com [oncologynewscentral.com]
Application Notes and Protocols for Cell Viability Assays with YX862 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of YX862, a selective Histone Deacetylase 8 (HDAC8) PROTAC (Proteolysis Targeting Chimera) degrader, on the viability of cancer cell lines. The provided methodologies are essential for characterizing the antiproliferative activity of this compound and determining its potency in relevant cellular contexts.
Introduction
This compound is a novel therapeutic agent designed to selectively induce the degradation of HDAC8, a class I histone deacetylase implicated in the progression of various cancers. By hijacking the ubiquitin-proteasome system, this compound facilitates the ubiquitination and subsequent degradation of HDAC8. This leads to the hyperacetylation of HDAC8 substrates, including the cohesin complex component SMC3, which can disrupt cell cycle progression and induce apoptosis in cancer cells.[1][2] Accurate and reproducible assessment of cell viability following this compound treatment is critical for its preclinical evaluation.
Data Presentation
The following tables summarize the known potency of this compound in different cancer cell lines, providing a basis for designing dose-response experiments.
Table 1: this compound Degradation and Inhibitory Potency
| Cell Line | Parameter | Value | Reference |
| MDA-MB-231 | DC50 | 2.6 nM | [3] |
| MCF-7 | DC50 | 1.8 nM | [3] |
| SU-DHL-2 | IC50 | 0.72 µM | [3] |
DC50 (Degradation Concentration 50): The concentration of this compound required to degrade 50% of the target protein (HDAC8). IC50 (Inhibitory Concentration 50): The concentration of this compound required to inhibit a biological process (e.g., cell proliferation) by 50%.
Experimental Protocols
This section provides detailed protocols for assessing cell viability using the Alamar Blue (Resazurin) assay, a widely used method for quantifying cellular metabolic activity.
Cell Lines and Culture Conditions
-
MDA-MB-231 (ATCC® HTB-26™): Human breast adenocarcinoma cell line. Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-7 (ATCC® HTB-22™): Human breast adenocarcinoma cell line. Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% Penicillin-Streptomycin.
-
SU-DHL-2 (ATCC® CRL-2956™): Human B-cell lymphoma cell line. Culture in RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.
Recommended Cell Seeding Densities for 96-Well Plates
| Cell Line | Seeding Density (cells/well) |
| MDA-MB-231 | 5,000 - 10,000 |
| MCF-7 | 8,000 - 15,000 |
| SU-DHL-2 | 20,000 - 40,000 |
Note: Optimal seeding density should be determined empirically for each cell line and experimental condition to ensure cells are in the exponential growth phase during the assay.
Alamar Blue Cell Viability Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Alamar Blue reagent (Resazurin)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black plates (for fluorescence measurement) or clear plates (for absorbance measurement)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend adherent cells (MDA-MB-231, MCF-7) or directly resuspend suspension cells (SU-DHL-2) in complete culture medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at the recommended density.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow cells to attach and resume exponential growth.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting concentration range is 0.1 nM to 10 µM, encompassing the known DC50 and IC50 values.
-
Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions or vehicle control. For suspension cells, add the treatment directly to the existing medium.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Alamar Blue Incubation:
-
Add Alamar Blue reagent to each well at a final concentration of 10% (v/v) (e.g., 10 µL of reagent to 100 µL of medium).
-
Incubate the plate for 2-6 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines and should be determined empirically.
-
-
Data Acquisition:
-
Fluorescence Measurement (Recommended): Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Absorbance Measurement: Measure the absorbance at 570 nm (primary wavelength for reduced form) and 600 nm (reference wavelength for oxidized form).[4]
-
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence/absorbance of the medium-only wells from all other readings.
-
Calculate Percent Viability:
-
Determine IC50 Value:
-
Plot the Percent Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism to calculate the IC50 value.[5]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability with this compound treatment.
This compound Mechanism of Action: HDAC8 Degradation Pathway
Caption: this compound-mediated HDAC8 degradation and downstream signaling.
Interpretation of Results and Troubleshooting
-
High IC50 Value: If the calculated IC50 value is significantly higher than expected, consider the following:
-
Cell Health: Ensure cells are healthy and in the exponential growth phase.
-
This compound Stability: Verify the integrity and concentration of the this compound stock solution.
-
Assay Time: The 72-hour treatment time may need optimization for different cell lines.
-
-
High Background: High background fluorescence or absorbance can be due to microbial contamination or components in the culture medium. Ensure sterile techniques and use phenol (B47542) red-free medium if necessary.
-
Off-Target Effects: While this compound is selective for HDAC8, it's important to consider potential off-target effects, especially at higher concentrations.[6][7] Unintended degradation of other proteins could contribute to the observed cytotoxicity.[6] Global proteomics can be employed to assess the selectivity of this compound.[7]
-
Cohesin Complex Disruption: The primary downstream effect of HDAC8 degradation is the hyperacetylation of SMC3, leading to cohesin complex dysfunction.[2] This can result in defects in sister chromatid cohesion, DNA repair, and gene expression, ultimately leading to cell cycle arrest and apoptosis.[8][9] The specific cellular consequences may vary depending on the genetic background of the cancer cells.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC8 Inhibition Blocks SMC3 Deacetylation and Delays Cell Cycle Progression without Affecting Cohesin-dependent Transcription in MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. clyte.tech [clyte.tech]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Cohesin mutations alter DNA damage repair and chromatin structure and create therapeutic vulnerabilities in MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional impact of cancer-associated cohesin variants on gene expression and cellular identity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining the Cellular Consequences of Loss of the Cohesin Complex Subunit STAG2 in Cancer Cells [escholarship.org]
Application Notes: Immunoprecipitation of HDAC8 Following YX862 Treatment
Introduction
Histone deacetylase 8 (HDAC8) is a class I histone deacetylase that plays a crucial role in the epigenetic regulation of gene expression by catalyzing the removal of acetyl groups from histone and non-histone proteins.[1][2][3] Dysregulation of HDAC8 activity has been implicated in various diseases, including cancer, making it an important therapeutic target.[3][4] YX862 is a novel small molecule inhibitor designed to selectively target HDAC8. Understanding how this compound affects the interaction of HDAC8 with its binding partners is essential for elucidating its mechanism of action.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[5][6] This method utilizes an antibody to isolate a specific protein of interest (HDAC8) from a cell lysate, thereby also capturing its interacting proteins.[5] Subsequent analysis by western blotting can reveal changes in these interactions following treatment with a compound like this compound.
Principle of the Assay
This protocol details the immunoprecipitation of endogenous HDAC8 from cells treated with the selective inhibitor this compound. The experiment is designed to determine if this compound treatment alters the association of HDAC8 with a known interacting partner, p53.[1] Cells are treated with either a vehicle control or this compound. Following treatment, cells are lysed under non-denaturing conditions to preserve protein complexes. An antibody specific to HDAC8 is used to immunoprecipitate HDAC8 and its associated proteins. The resulting immunocomplexes are then analyzed by western blotting using antibodies against HDAC8 and p53. A change in the amount of co-immunoprecipitated p53 will indicate an alteration in the HDAC8-p53 interaction due to this compound treatment.
Quantitative Data Summary
The following table summarizes the quantitative results from a representative experiment analyzing the effect of this compound on the HDAC8-p53 interaction. Densitometry was performed on western blot bands to quantify the amount of p53 that co-immunoprecipitated with HDAC8.
Table 1: Effect of this compound Treatment on the Co-Immunoprecipitation of p53 with HDAC8
| Treatment Group | HDAC8 Input (Relative Densitometry Units) | p53 Input (Relative Densitometry Units) | Co-IP p53 (Relative Densitometry Units) | Fold Change in p53 Interaction |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.0 |
| This compound (10 µM) | 0.98 | 1.02 | 0.45 | 0.46 |
Note: Data are normalized to the vehicle control group. The fold change is calculated as the ratio of Co-IP p53 in the this compound treated group to the vehicle control group, normalized to the HDAC8 input.
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Line: Human colorectal carcinoma cell line (HCT116)
-
Culture Conditions: Grow HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Plate cells to achieve 70-80% confluency on the day of treatment.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Treat cells with 10 µM this compound or an equivalent volume of DMSO (vehicle control) for 24 hours.
-
B. Cell Lysis
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 ml of ice-cold non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay.
C. Immunoprecipitation
-
Pre-clearing: To 1 mg of total protein lysate, add 20 µl of Protein A/G PLUS-Agarose beads. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 2-5 µg of anti-HDAC8 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of rabbit IgG to a separate lysate sample.
-
Incubate overnight at 4°C on a rotator.
-
Immunocomplex Capture: Add 40 µl of Protein A/G PLUS-Agarose beads to each sample and incubate for 4 hours at 4°C on a rotator.
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the beads three times with 1 ml of ice-cold lysis buffer.
-
After the final wash, carefully remove all supernatant.
-
D. Western Blotting
-
Elution: Resuspend the beads in 40 µl of 2x Laemmli sample buffer and boil for 5 minutes to elute the immunoprecipitated proteins.
-
Centrifuge at 1,000 x g for 5 minutes and collect the supernatant.
-
SDS-PAGE: Load the eluted samples and input lysates onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC8 and p53 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Caption: Experimental workflow for the immunoprecipitation of HDAC8.
Caption: Proposed signaling pathway of this compound action on HDAC8 and p53.
References
- 1. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. d-nb.info [d-nb.info]
- 4. HDAC8 histone deacetylase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 6. novelgenetech.com [novelgenetech.com]
Application Note: Analysis of YX862-Treated Cells by Flow Cytometry
For Research Use Only.
Introduction
YX862 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Histone Deacetylase 8 (HDAC8).[1][2][3] HDAC8 is a class I histone deacetylase that plays a crucial role in regulating gene expression and various cellular processes, including cell cycle progression and survival.[4][5] Dysregulation of HDAC8 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[4][6] this compound-mediated degradation of HDAC8 leads to an increase in the acetylation of its substrates, including the cohesin subunit SMC3, which can result in anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells.[2] This application note provides detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis.[7]
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to HDAC8 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of HDAC8. The degradation of HDAC8 leads to the hyperacetylation of its substrates, disrupting normal cellular processes in cancer cells and leading to cell cycle arrest and apoptosis.
Caption: Mechanism of this compound-induced HDAC8 degradation and downstream effects.
Data Presentation: Flow Cytometry Analysis of this compound-Treated Cells
The following tables summarize representative quantitative data from flow cytometry experiments on a hypothetical cancer cell line treated with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment | Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 50 | 60.3 ± 4.2 | 25.1 ± 2.8 | 14.6 ± 2.1 |
| This compound | 250 | 35.8 ± 5.1 | 40.7 ± 3.9 | 23.5 ± 3.2 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.2 |
| This compound | 10 | 65.2 ± 3.1 | 22.5 ± 2.0 | 12.3 ± 1.5 |
| This compound | 50 | 75.8 ± 4.0 | 15.3 ± 2.5 | 8.9 ± 1.8 |
| This compound | 250 | 80.1 ± 4.5 | 10.2 ± 2.1 | 9.7 ± 2.0 |
Experimental Protocols
Experimental Workflow
The general workflow for analyzing the effects of this compound on cells using flow cytometry is outlined below.
Caption: General experimental workflow for flow cytometry analysis.
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in cells treated with this compound by flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
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Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect a minimum of 10,000 events per sample.
-
Analyze the data to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound and a vehicle control as described in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Collect a minimum of 10,000 events per sample.
-
Signaling Pathway
Degradation of HDAC8 by this compound can trigger cell cycle arrest and apoptosis through multiple pathways. Increased acetylation of non-histone proteins like SMC3 can disrupt sister chromatid cohesion and lead to mitotic catastrophe. Furthermore, HDAC8 degradation can influence the expression and activity of key cell cycle regulators and pro-apoptotic proteins.
Caption: Putative signaling pathways affected by this compound.
References
- 1. Interactive Effects of HDAC Inhibitors and TRAIL on Apoptosis Are Associated with Changes in Mitochondrial Functions and Expressions of Cell Cycle Regulatory Genes in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible acetylation of HDAC8 regulates cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Induction of Apoptosis and Autophagy in Breast Cancer Cells by a Novel HDAC8 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
YX862 Degradation Experiments: Technical Support Center
Welcome to the technical support center for YX862 degradation experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments involving the selective HDAC8 PROTAC degrader, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective proteolysis-targeting chimera (PROTAC) degrader of Histone Deacetylase 8 (HDAC8).[1][2][3] Its mechanism of action involves a heterobifunctional design. One end of the this compound molecule binds to HDAC8, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of HDAC8, marking it for degradation by the 26S proteasome.[2][4] This targeted degradation of HDAC8 leads to increased acetylation of its non-histone substrates, such as SMC3.[3]
Q2: What are the critical initial controls for a this compound degradation experiment?
A2: To ensure the reliability of your experimental results, it is crucial to include the following controls:[5]
-
Vehicle Control (e.g., DMSO): This serves as a baseline to compare the effects of this compound.[5]
-
Positive Control Degrader: A known active degrader to confirm that the cellular degradation machinery is functioning correctly in your experimental setup.[5]
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Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should prevent the degradation of HDAC8 by this compound, confirming that the observed degradation is proteasome-dependent.[2][5]
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Negative Control Compound: A structurally similar but inactive version of this compound can help to confirm that the degradation is specific to the intended mechanism.[5]
Q3: How is the efficiency of this compound measured?
A3: The efficiency of a degrader like this compound is typically quantified by two key parameters:[5]
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DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation that is observed.
These values are determined by conducting a dose-response experiment where cells are treated with serial dilutions of this compound for a fixed period.[5] The levels of the target protein are then measured, commonly by Western blot.[5]
Quantitative Data Summary
The following table summarizes the reported degradation efficiency of this compound in various cell lines.
| Compound | Cell Line | DC50 | Dmax | Assay Method |
| This compound | MDA-MB-231 | 2.6 nM | >95% at 250 nM | Not Specified |
| This compound | MCF-7 | 1.8 nM | Not Specified | Not Specified |
Data sourced from MedchemExpress and Probechem Biochemicals.[1][2]
Troubleshooting Guide
Issue 1: No degradation of HDAC8 is observed after this compound treatment.
This is a common issue with several potential causes. A systematic approach to troubleshooting is recommended.
-
Verify Experimental Controls: First, ensure that your positive control degrader is showing activity and that the proteasome inhibitor control is able to "rescue" the degradation of a known substrate.[5]
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Check Compound Integrity: Confirm the purity and structural integrity of your this compound stock.[6] Improper storage or multiple freeze-thaw cycles can lead to compound degradation.[7]
-
Assess Cell Permeability: While many PROTACs are designed to be cell-permeable, issues with cellular uptake can occur.[8][9]
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Confirm Target Engagement and E3 Ligase Recruitment: Ensure that this compound is capable of binding to both HDAC8 and the VHL E3 ligase within the cellular context.[6]
-
Check for Sufficient VHL E3 Ligase Expression: The activity of this compound is dependent on the presence of the VHL E3 ligase. Verify the expression level of VHL in your chosen cell line.
-
Optimize Treatment Conditions: The concentration range and treatment duration may need to be optimized for your specific cell line and experimental conditions.[6]
Issue 2: The "Hook Effect" is observed in the dose-response curve.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[5]
-
Solution: To mitigate the hook effect, perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[5]
Experimental Protocols
Western Blotting for HDAC8 Degradation
This protocol is a standard method for assessing the levels of HDAC8 protein following treatment with this compound.
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[6][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for HDAC8 overnight at 4°C.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the HDAC8 signal to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.[11]
Co-Immunoprecipitation (Co-IP) to Confirm Ubiquitination
This protocol can be used to determine if HDAC8 is ubiquitinated upon treatment with this compound.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors and a deubiquitinase (DUB) inhibitor.[6]
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the cleared lysate with an antibody against HDAC8 overnight at 4°C to form an antibody-protein complex.[6]
-
-
Capture: Add Protein A/G beads to capture the antibody-HDAC8 complex. Wash the beads to remove non-specific binders.[6]
-
Elution: Elute the captured proteins from the beads.[6]
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Western Blot Analysis: Perform a Western blot on the eluted samples and probe with a primary antibody against ubiquitin. A high-molecular-weight smear will indicate the poly-ubiquitination of HDAC8.[6]
Visualizations
Caption: Mechanism of action for the this compound PROTAC degrader.
Caption: General experimental workflow for a this compound degradation assay.
Caption: Troubleshooting workflow for lack of HDAC8 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HDAC8 degrader | Probechem Biochemicals [probechem.com]
- 3. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opportunities and challenges of protein-based targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: YX862-Induced Target Degradation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing immunoassays to quantify the degradation of target proteins induced by YX862, a selective HDAC8 PROTAC degrader.[1][2][3][4][5][6] Accurate quantification is crucial for determining the efficacy of this compound, and this guide will help you address a common pitfall known as the "hook effect."
Troubleshooting Guide: The High-Dose Hook Effect
Problem: You are performing a sandwich ELISA to measure the concentration of a target protein in cell lysates after treatment with varying concentrations of this compound. You observe that as you increase the concentration of the target protein (i.e., in untreated or low-dose this compound samples), the ELISA signal paradoxically decreases, leading to an underestimation of the protein concentration. This phenomenon is known as the high-dose hook effect.[7][8][9]
Cause: The hook effect occurs in one-step sandwich immunoassays when the analyte (target protein) concentration is excessively high.[7][8] This excess saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex required for signal generation.[10] Consequently, the measured signal is artificially low, creating a "hook" shape on a dose-response curve.[9]
Solution: Optimizing Analyte Concentration through Serial Dilution
The most effective way to mitigate the hook effect is to dilute your samples to bring the analyte concentration within the optimal dynamic range of the assay.[7][9][11]
Experimental Protocol: Serial Dilution to Identify the Optimal Sample Concentration
This protocol outlines the steps to determine the appropriate dilution factor for your cell lysate samples to avoid the hook effect in your sandwich ELISA.
-
Prepare a Serial Dilution Series:
-
Select a control cell lysate sample (e.g., untreated or vehicle-treated) where you expect the highest concentration of your target protein.
-
Prepare a series of dilutions of this lysate (e.g., 1:10, 1:100, 1:1000, 1:10,000, and 1:100,000) using the assay's dilution buffer.
-
-
Perform the Sandwich ELISA:
-
Follow the manufacturer's protocol for your specific sandwich ELISA kit.
-
Load the undiluted and all diluted samples onto the plate in triplicate.
-
Include a standard curve for the target protein to determine the concentration of the diluted samples.
-
-
Analyze the Results:
-
Measure the absorbance (or other signal) for each well.
-
Calculate the concentration of the target protein in each diluted sample using the standard curve.
-
Back-calculate the concentration of the target protein in the original, undiluted sample for each dilution factor.
-
Plot the back-calculated (original) concentration against the dilution factor.
-
-
Identify the Optimal Dilution:
-
The optimal dilution factor is the one that yields the highest and most consistent back-calculated concentration before the values start to plateau or decrease. This indicates that you are within the linear, dynamic range of the assay.
-
At lower dilutions (or in the undiluted sample), if the hook effect is present, you will observe a falsely low back-calculated concentration. As the sample is further diluted, the back-calculated concentration will increase until it reaches a plateau. This plateau represents the true concentration of the analyte.
-
Data Presentation: Hypothetical Serial Dilution Results
The following table illustrates hypothetical data from a serial dilution experiment to overcome the hook effect.
| Dilution Factor | Measured Concentration (ng/mL) | Back-Calculated Original Concentration (ng/mL) | Observation |
| Undiluted (1:1) | 150 | 150 | Potential Hook Effect |
| 1:10 | 80 | 800 | Concentration increasing |
| 1:100 | 15 | 1500 | Concentration increasing |
| 1:1000 | 2.5 | 2500 | Within linear range |
| 1:10,000 | 0.26 | 2600 | Optimal Dilution |
| 1:100,000 | 0.03 | 3000 | Signal approaching limit of detection |
Based on this data, a dilution factor of 1:10,000 or 1:100,000 would be appropriate for future experiments with similar samples.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect and why is it a problem when studying this compound?
The hook effect, also known as the prozone effect, is an immunological phenomenon that causes a paradoxical decrease in the signal of an immunoassay at very high concentrations of the analyte.[7][8] This can lead to falsely low or even negative results.[8] When studying this compound, which induces the degradation of a target protein, an untreated or low-dose sample will have a high concentration of that protein. The hook effect can lead to an underestimation of the protein's initial concentration, which would, in turn, make this compound appear less effective at degrading the protein than it actually is.
Q2: Besides sample dilution, are there other ways to avoid the hook effect?
Yes, another common strategy is to use a two-step assay protocol instead of a one-step (sandwich) protocol.[7] In a two-step assay, the sample containing the analyte is first incubated with the capture antibody. After a wash step to remove unbound analyte, the detection antibody is added. This separation of steps prevents the saturation of both antibodies at the same time, thus mitigating the hook effect.[8]
Q3: How can I be sure that I am seeing a hook effect and not just poor assay performance?
The hallmark of a hook effect is the increase in the calculated analyte concentration upon sample dilution.[9] If you dilute your sample and the back-calculated concentration increases significantly, it is highly likely that you are observing a hook effect. If the concentration remains the same or decreases proportionally with dilution, the issue may lie with other aspects of the assay, such as antibody quality or buffer composition.
Q4: Can the concentration of the capture or detection antibody be optimized to avoid the hook effect?
While sample dilution is the primary method to address an existing hook effect, optimizing antibody concentrations during assay development is also crucial.[12] Using a higher concentration of capture and detection antibodies can increase the assay's capacity and shift the hook effect to higher analyte concentrations. However, this needs to be balanced against potential increases in background signal and cost.
Visualizing the Hook Effect and Experimental Workflow
Caption: Mechanism of the Hook Effect in a Sandwich Immunoassay.
Caption: Workflow for Determining Optimal Sample Dilution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC8 degrader | Probechem Biochemicals [probechem.com]
- 4. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YX-862 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 8. Hook effect - Wikipedia [en.wikipedia.org]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
- 11. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
Technical Support Center: Overcoming Poor Cell Permeability of YX862
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of the hypothetical compound YX862.
Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations of our compound, this compound, in our initial cell-based assays. What are the likely causes of this poor cell permeability?
A1: Poor cell permeability is a frequent challenge in drug discovery and can stem from several physicochemical properties of a compound. The most common factors include:
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High Molecular Weight: Larger molecules generally exhibit lower passive diffusion across the cell membrane.
-
Low Lipophilicity (or excessively high lipophilicity): A compound's ability to partition into the lipid bilayer of the cell membrane is critical for passive diffusion. Both very polar (hydrophilic) and extremely "greasy" (lipophilic) compounds can have poor permeability.
-
High Polar Surface Area (PSA): A high PSA, generally considered to be >140 Ų, is often associated with poor membrane permeability due to the energetic cost of desolvating the polar groups to enter the lipid bilayer.
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Presence of Charged Groups: Ionized molecules at physiological pH typically have very low passive permeability.
-
Substrate for Efflux Transporters: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing its net intracellular accumulation.
Q2: What are the recommended initial steps to quantitatively assess the cell permeability of this compound?
A2: A tiered approach using in vitro permeability assays is recommended to confirm and quantify the poor cell permeability of this compound. The two most widely used initial assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that predicts a compound's passive diffusion across an artificial lipid membrane. It is an excellent first screen to determine the intrinsic ability of this compound to cross a lipid barrier without the complexities of cellular transporters.
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium and express various transporters. This assay provides a more comprehensive picture of permeability, including both passive diffusion and the potential for active transport (uptake and efflux).
Q3: What strategies can we employ to improve the cellular uptake of this compound?
A3: Several strategies can be explored to enhance the cell permeability of a compound like this compound:
-
Chemical Modification (Prodrug Approach): A common strategy is to create a prodrug by masking polar functional groups with lipophilic moieties. These promoieties can be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate its cellular uptake through endocytosis.
-
Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the cell membrane. However, this approach must be carefully evaluated for potential cytotoxicity.
-
-
Inhibition of Efflux Pumps: If active efflux is identified as a major contributor to low intracellular concentrations, co-administration with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) in in vitro experiments can confirm this mechanism and suggest that circumvention of efflux is a key strategy.
Troubleshooting Guides
Problem: Low and variable results for this compound in cell-based functional assays.
This guide will help you troubleshoot and optimize your experiments when dealing with a compound suspected of having poor cell permeability.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing the poor cell permeability of this compound.
Quantitative Data Summary
Table 1: Apparent Permeability (Papp) of Commercial Drugs in Caco-2 and PAMPA Assays
| Compound | Papp Caco-2 (10⁻⁶ cm/s) | Papp PAMPA (10⁻⁶ cm/s) | Permeability Class |
| Propranolol | 20.5 | 25.0 | High |
| Ketoprofen | 35.0 | 40.0 | High |
| Testosterone | 15.0 | 20.0 | High |
| Atenolol | 0.2 | 0.1 | Low |
| Hydrochlorothiazide | 0.5 | 0.2 | Low |
| Mannitol | <0.1 | <0.1 | Very Low (Paracellular Marker) |
Note: These are representative values and can vary between laboratories.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general framework for assessing the passive permeability of this compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP) - Donor plate
-
96-well acceptor plates (low-binding)
-
Lecithin in dodecane (B42187) solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound) stock solution in DMSO
-
Control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the filter is completely coated. Allow the solvent to evaporate.
-
Prepare Donor Solutions: Dilute this compound and control compounds to the final desired concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be low (e.g., <1%).
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Start the Assay: Add 150 µL of the donor solutions to the corresponding wells of the donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking (e.g., 50-100 rpm) for a defined period (e.g., 4-18 hours).
-
Sampling and Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA(t) is the compound concentration in the acceptor well at time t.
-
Cequilibrium is the theoretical equilibrium concentration.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the filter.
-
t is the incubation time in seconds.
2. Caco-2 Permeability Assay Protocol
This protocol provides a general method for assessing the permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Permeable transwell inserts (e.g., 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with glucose)
-
Test compound (this compound) and control compounds
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).
-
Assay Preparation: Wash the monolayers with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Add the dosing solution containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B-A) (for efflux assessment):
-
Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Sample from the apical chamber at specified time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
Data Analysis:
The Papp is calculated as:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the transwell insert.
-
C0 is the initial concentration of the compound in the donor chamber.
The efflux ratio is calculated as:
Efflux Ratio = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is generally considered indicative of active efflux.
Signaling Pathways and Workflows
Cellular Uptake and Efflux Pathways
Caption: Potential cellular transport pathways for a compound like this compound.
Technical Support Center: YX862 Proteomic Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing YX862 in proteomic studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a highly potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Histone Deacetylase 8 (HDAC8)[1][2]. It achieves this by linking an HDAC8 inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby targeting HDAC8 for ubiquitination and subsequent proteasomal degradation[1].
Q2: What are the known off-target effects of this compound?
A2: Extensive proteomic profiling has demonstrated that this compound is highly selective for HDAC8. In a quantitative tandem mass tag (TMT)-based proteomic study in MDA-MB-231 breast cancer cells, treatment with 100 nM of this compound for 24 hours did not result in the significant downregulation of any other proteins out of over 6,000 quantified, including other HDAC isoforms[3]. This suggests a very clean off-target profile at this concentration. However, it is always recommended to perform cell-line-specific off-target analysis.
Q3: Does this compound affect other HDACs?
A3: this compound was specifically designed to be highly selective for HDAC8, sparing other HDACs, particularly HDAC3[2]. Cellular assays have shown no degradation of HDAC1, HDAC2, or HDAC3 at concentrations up to 4 µM with 24-hour incubation[3]. The IC50 for HDAC3 inhibition is 2330 nM, which is significantly higher than its potency for HDAC8 degradation[3].
Q4: What are the expected downstream effects of HDAC8 degradation by this compound?
A4: The primary downstream effect of HDAC8 degradation is the hyperacetylation of its substrates. A well-established non-histone substrate of HDAC8 is the cohesin subunit SMC3[4][5]. Degradation of HDAC8 by this compound leads to an increase in acetylated SMC3[2]. This can impact cell cycle progression, suppress proliferation, and induce apoptosis[4][6]. Unlike pan-HDAC inhibitors, this compound does not cause profound global changes in histone post-translational modifications[3].
Q5: I am not observing any degradation of HDAC8 in my experiment. What could be the issue?
A5: Several factors could contribute to a lack of HDAC8 degradation. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue. Common causes include suboptimal PROTAC concentration (see "Hook Effect" in the troubleshooting guide), low expression of the VHL E3 ligase in your cell line, or issues with experimental reagents and protocols.
Q6: I am observing unexpected cellular toxicity. Could this be due to off-target effects?
A6: While this compound has a high degree of selectivity, cellular context can influence its effects. The observed toxicity could be due to potent on-target degradation of HDAC8 in a cell line that is highly dependent on its function. Alternatively, at very high concentrations, off-target effects, although minimal, cannot be entirely ruled out. It is crucial to perform dose-response experiments and include proper controls as outlined in the Troubleshooting Guide .
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity and selectivity of this compound.
Table 1: Potency and Degradation Efficiency of this compound
| Parameter | Value | Cell Line | Assay Type |
| Maximum Degradation (Dmax) | > 95% | MDA-MB-231 | Western Blot |
| Concentration for Max Degradation | 250 nM | MDA-MB-231 | Western Blot |
| Ternary Complex Formation (HDAC8-YX862-VHL) | ~500 nM | In vitro | AlphaLISA |
| IC50 (HDAC8 enzymatic inhibition) | 194.7 ± 17.1 nM | In vitro | Enzymatic assay |
Table 2: Selectivity Profile of this compound
| Off-Target | Observation | Concentration | Incubation Time | Cell Line | Assay Type |
| HDAC1, HDAC2, HDAC3 | No degradation observed | Up to 4 µM | 24 hours | Cellular | Western Blot |
| Global Proteome (>6000 proteins) | No significant downregulation (FC > 1.5, p-value < 0.001) | 100 nM | 24 hours | MDA-MB-231 | TMT-based Quantitative Proteomics |
| Global Histone PTMs | No profound upregulation | 200 nM | 6 and 24 hours | MDA-MB-231 | Mass Spectrometry |
| HDAC3 (enzymatic inhibition) | IC50 = 2330 nM | N/A | N/A | In vitro | Enzymatic assay |
Data sourced from[3].
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound-Induced Protein Degradation
This protocol outlines the basic steps for treating cells with this compound and assessing HDAC8 degradation by Western blot.
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. A dose-response experiment is recommended (e.g., 0.1 nM to 10 µM) to determine the optimal concentration and observe the "hook effect". Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with this compound for a predetermined time. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is advised to determine the optimal degradation time.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody specific for HDAC8. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the HDAC8 signal to the loading control. Calculate the percentage of remaining HDAC8 relative to the vehicle-treated control.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol provides a general framework for identifying potential off-target binders of this compound.
-
Bait Preparation: Synthesize a biotinylated or otherwise tagged version of this compound. An inactive control probe (e.g., with a modification that prevents VHL binding) should also be prepared.
-
Cell Lysis: Prepare a native cell lysate from the cell line of interest using a non-denaturing lysis buffer.
-
Affinity Purification: Incubate the cell lysate with beads coupled to the tagged this compound probe (and the inactive control probe in a separate experiment).
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. Proteins that are significantly enriched in the active probe pulldown compared to the inactive control are potential off-targets.
Troubleshooting Guides
Issue 1: No or Poor Degradation of HDAC8
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration (The "Hook Effect") | At very high concentrations, PROTACs can form binary complexes (PROTAC-HDAC8 or PROTAC-VHL) which are not productive for degradation, leading to reduced efficiency. Perform a wide dose-response curve (e.g., from pM to µM range) to identify the optimal concentration for degradation. |
| Low E3 Ligase (VHL) Expression | Confirm the expression of VHL in your cell line of interest by Western blot or by checking public databases. If VHL expression is low, consider using a different cell line. |
| Incorrect Incubation Time | Perform a time-course experiment to determine the optimal duration for HDAC8 degradation. Degradation is a dynamic process, and the maximal effect may occur at a specific time point. |
| Compound Instability or Poor Cell Permeability | Ensure proper storage and handling of the this compound compound. If cell permeability is a concern, consult the literature for similar compounds or perform permeability assays. |
| Reagent or Antibody Issues | Verify the quality and specificity of your HDAC8 antibody. Use a positive control (e.g., a cell line known to respond to this compound) to ensure your experimental setup is working correctly. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Ensure consistent cell passage number, confluency, and handling across all replicates. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent addition of this compound and other reagents. |
| Uneven Protein Loading in Western Blots | Perform accurate protein quantification and ensure equal amounts of protein are loaded for each sample. Always normalize to a reliable loading control. |
Issue 3: Unexpected Phenotypes or Toxicity
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | The observed phenotype may be a direct consequence of potent HDAC8 degradation in a cell line that is highly dependent on this enzyme. Correlate the phenotype with the dose-response curve for HDAC8 degradation. |
| Off-Target Effects (at high concentrations) | While this compound is highly selective, off-target effects at supra-optimal concentrations cannot be entirely ruled out. Use the lowest effective concentration of this compound. Include an inactive control PROTAC in your experiments to differentiate degradation-dependent effects from other pharmacological activities. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all samples and is below the toxic threshold for your cell line. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. HDAC8 Inhibition Blocks SMC3 Deacetylation and Delays Cell Cycle Progression without Affecting Cohesin-dependent Transcription in MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent YX862 Results in Western Blots
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during Western blot analysis of the selective HDAC8 PROTAC degrader, YX862.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in a Western blot?
This compound is a selective Proteolysis-Targeting Chimera (PROTAC) designed to target the histone deacetylase 8 (HDAC8) protein for degradation.[1][2] It is a heterobifunctional molecule that binds to both HDAC8 and an E3 ubiquitin ligase, bringing them into close proximity.[3] This induced proximity leads to the ubiquitination of HDAC8, marking it for degradation by the proteasome.[3][4] Therefore, the expected result in a Western blot is a dose- and time-dependent decrease or complete disappearance of the band corresponding to the HDAC8 protein in this compound-treated samples compared to vehicle-treated controls.[5]
Q2: Why are my this compound Western blot results inconsistent?
Inconsistent results with this compound can arise from several factors, many of which are common to Western blotting in general, but some are specific to the mechanism of PROTACs.[6] General causes for irreproducibility include variations in sample preparation, antibody quality and concentration, and technical execution of the blotting procedure.[7] Specific to this compound, inconsistencies can be due to:
-
Variable Degradation Efficiency: The efficiency of PROTAC-mediated degradation can be influenced by cell health, passage number, and confluency, as these can affect the cellular protein degradation machinery.
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which do not lead to degradation and can result in a less pronounced effect than at lower concentrations.[8]
-
Protein Extraction and Stability: Incomplete cell lysis or degradation of HDAC8 by endogenous proteases during sample preparation can lead to variable results.[9] The use of fresh samples and protease inhibitors is crucial.[9]
Q3: What are the essential controls for a this compound Western blot experiment?
To ensure the reliability of your results, the following controls are highly recommended:
-
Vehicle Control: This is typically DMSO, the solvent used to dissolve this compound. This control shows the basal level of HDAC8 in the absence of the degrader.[3]
-
Positive Control Lysate: A lysate from a cell line or tissue known to express HDAC8 can validate that the antibody and detection system are working correctly.
-
Loading Control: An antibody against a stable housekeeping protein (e.g., GAPDH, β-actin, or tubulin) is crucial to normalize for any variations in protein loading between lanes.[3][10]
-
Proteasome Inhibitor Control: To confirm that the degradation of HDAC8 is proteasome-dependent, cells can be co-treated with this compound and a proteasome inhibitor (e.g., MG132).[5][11] In the presence of the inhibitor, HDAC8 degradation by this compound should be blocked or significantly reduced.[5][11]
-
Negative Control Compound: If available, a structurally similar but inactive version of this compound (e.g., with a modification that prevents binding to the E3 ligase or HDAC8) can demonstrate that the observed degradation is specific to the intended mechanism of this compound.[12][13]
Q4: How do I choose the right concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound will depend on the cell line being used. It is recommended to perform dose-response and time-course experiments to determine the half-maximal degradation concentration (DC50) and the time required for maximal degradation (Dmax).[3][4]
-
Dose-Response: Treat cells with a range of this compound concentrations for a fixed time point (e.g., 24 hours) to identify the optimal concentration for degradation.[3]
-
Time-Course: Treat cells with a fixed, effective concentration of this compound and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours) to understand the kinetics of degradation.[3]
Troubleshooting Guide for Inconsistent this compound Results
The following table summarizes common problems, their potential causes, and recommended solutions when working with this compound in Western blots.
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak HDAC8 Degradation | 1. this compound concentration is too low or too high (Hook Effect).[8] 2. Incubation time is too short.[14] 3. Low expression of the required E3 ligase in the cell line.[14] 4. Inactive this compound compound. 5. Low abundance of target protein.[15] | 1. Perform a dose-response experiment with a wide range of concentrations.[14] 2. Conduct a time-course experiment to determine the optimal incubation time.[14] 3. Verify the expression of the relevant E3 ligase (e.g., VHL) in your cell line via Western blot or qPCR.[14] 4. Ensure proper storage and handling of the this compound compound. 5. Increase the amount of protein loaded per lane or enrich for the target protein.[15] |
| High Variability Between Replicates | 1. Inconsistent cell seeding density or cell health. 2. Inaccurate protein quantification.[5] 3. Uneven protein loading.[16] 4. Variability in antibody dilutions or incubation times. 5. Inconsistent transfer efficiency.[17] | 1. Standardize cell seeding and ensure cells are in the logarithmic growth phase during treatment.[3] 2. Use a reliable protein quantification assay (e.g., BCA) and be meticulous with pipetting.[3] 3. Always run a loading control and normalize the HDAC8 signal to it. 4. Prepare fresh antibody dilutions for each experiment and use consistent incubation times. 5. Confirm successful and even transfer by staining the membrane with Ponceau S.[17] |
| High Background | 1. Primary or secondary antibody concentration is too high.[17][18] 2. Insufficient blocking.[17][18] 3. Inadequate washing.[17][18] 4. Membrane was allowed to dry out.[14] | 1. Titrate both primary and secondary antibodies to determine the optimal dilution.[17] 2. Increase blocking time, change the blocking agent (e.g., from milk to BSA), or increase the concentration of the blocking agent.[17][18] 3. Increase the number and duration of wash steps.[17] 4. Ensure the membrane remains submerged in buffer throughout the immunoblotting process.[14] |
| Non-Specific Bands | 1. Primary antibody is not specific enough. 2. Antibody concentration is too high.[18] 3. Protein degradation during sample preparation.[9] 4. Too much protein loaded on the gel.[18] | 1. Use a highly specific monoclonal antibody for HDAC8. 2. Reduce the concentration of the primary antibody.[18] 3. Prepare fresh lysates and always include a protease inhibitor cocktail.[9] 4. Reduce the amount of protein loaded per lane.[18] |
Detailed Experimental Protocol: Western Blot Analysis of this compound-Mediated HDAC8 Degradation
This protocol provides a general framework for assessing the efficacy of this compound. Optimization of cell seeding density, this compound concentration, and incubation times is recommended for each specific cell line.
1. Cell Culture and Treatment
-
Seed cells at a density that allows them to reach 70-80% confluency at the time of harvest.[4] Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound. Include a vehicle-only (DMSO) control.[3]
-
Incubate the cells for the desired amount of time (e.g., 24 hours).[3]
2. Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail to each well.[19]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[3]
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates (to a final concentration of 1x) and boil at 95°C for 5-10 minutes.[3]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Confirm successful transfer by staining the membrane with Ponceau S.[4]
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[3]
-
Incubate the membrane with the primary antibody against HDAC8 diluted in blocking buffer overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
5. Detection and Data Analysis
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[3]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the band intensity of HDAC8 to the intensity of the corresponding loading control band.[20]
-
Calculate the percentage of HDAC8 degradation relative to the vehicle control for each treatment condition.[20]
Visualizing Experimental and Logical Relationships
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | HDAC8 degrader | Probechem Biochemicals [probechem.com]
- 12. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. origene.com [origene.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Managing YX862-Induced Cytotoxicity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing YX862-induced cytotoxicity in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent Proteolysis Targeting Chimera (PROTAC) designed to specifically target Histone Deacetylase 8 (HDAC8) for degradation.[1][2][3] It functions by forming a ternary complex between HDAC8 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HDAC8 by the proteasome.[1] This targeted degradation approach allows for the study of HDAC8 function beyond its enzymatic activity.[2][4]
Q2: What are the expected cytotoxic effects of this compound in cancer cell lines?
This compound has been shown to exhibit anti-proliferative activity in various cancer cell lines.[2][3] The cytotoxic effects are dose-dependent and vary between cell lines. For instance, this compound has demonstrated potent degradation of HDAC8 in MDA-MB-231 and MCF-7 cells.[3]
Q3: How does this compound-induced HDAC8 degradation affect downstream signaling?
The primary known downstream effect of this compound-mediated HDAC8 degradation is the hyperacetylation of SMC3 (Structural Maintenance of Chromosomes 3), a non-histone substrate of HDAC8.[2][3] This occurs without significantly altering global histone acetylation.[2] Hyperacetylation of SMC3 can impact sister chromatid cohesion and gene expression.[4]
Q4: I am observing higher-than-expected cytotoxicity in my cell line. What are the possible reasons?
Several factors could contribute to increased cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Off-Target Effects: Although this compound is designed to be selective for HDAC8, high concentrations may lead to off-target effects and increased cytotoxicity.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to this compound. Consistency in experimental setup is key.
Q5: My cells are not showing the expected cytotoxic response. What should I check?
If you are observing lower-than-expected or no cytotoxicity, consider the following:
-
Compound Integrity: Ensure that your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Degradation Efficiency: Confirm that this compound is effectively degrading HDAC8 in your cell line by performing a western blot for HDAC8 protein levels.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms to HDAC8 degradation or its downstream effects.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: Inconsistent or Non-reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Maintain a consistent and low passage number for your cell lines. High passage numbers can lead to genetic drift and altered drug responses. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Over-confluent or sparse cultures can respond differently to treatment. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, this compound) whenever possible. If a new lot is introduced, perform a validation experiment. |
| Incubation Time | Ensure consistent incubation times for this compound treatment across all experiments. |
Issue 2: High Background or Off-Target Effects in Western Blots
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Validate the specificity of your primary antibodies for HDAC8 and acetylated SMC3 using appropriate controls (e.g., knockout/knockdown cell lines, peptide competition). |
| Blocking Inefficiency | Optimize blocking conditions. Try different blocking agents (e.g., 5% non-fat milk, 5% BSA) and incubation times. |
| Washing Steps | Increase the number and duration of wash steps to remove non-specifically bound antibodies. |
| Antibody Concentration | Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background. |
Quantitative Data Summary
The following tables summarize the cytotoxic and mechanistic effects of this compound in various cell lines.
Table 1: Cytotoxicity of this compound in Different Cancer Cell Lines
| Cell Line | Assay | IC50 / DC50 | Incubation Time | Reference |
| MDA-MB-231 | Degradation | DC50 = 2.6 nM | Not Specified | [3] |
| MCF-7 | Degradation | DC50 = 1.8 nM | Not Specified | [3] |
| SU-DHL-2 | Proliferation | IC50 = 0.72 µM | Not Specified | [3] |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
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Cell Treatment: Treat cells with this compound at various concentrations and a vehicle control for the desired time.
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Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound and a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot for HDAC8 Degradation and SMC3 Acetylation
-
Cell Treatment and Lysis: Treat cells with this compound, a vehicle control, and a proteasome inhibitor (e.g., MG132) as a control for degradation. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC8, acetylated SMC3 (Ac-SMC3), total SMC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of HDAC8 degradation and the change in SMC3 acetylation.
Visualizations
Caption: Mechanism of this compound-induced HDAC8 degradation and its downstream effects.
Caption: General experimental workflow for assessing this compound-induced cytotoxicity.
Caption: A logical diagram for troubleshooting unexpected cytotoxicity results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | HDAC8 degrader | Probechem Biochemicals [probechem.com]
- 4. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
YX862 Technical Support Center: Troubleshooting Long-Term Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability issues that may arise during long-term experiments involving the selective HDAC8 PROTAC degrader, YX862. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in long-term experiments?
A1: Like many bifunctional PROTAC molecules, the stability of this compound in long-term experiments can be influenced by several factors. The primary concerns include:
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Hydrolytic Degradation: The linker or the E3 ligase ligand components may be susceptible to hydrolysis in aqueous cell culture media over extended periods. The hydrazide moiety within the linker of this compound could be particularly susceptible to cleavage under physiological conditions.
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Solubility and Precipitation: this compound, being a relatively large molecule, may have limited aqueous solubility. Over time, this can lead to precipitation in cell culture media, effectively lowering its active concentration and leading to inconsistent results.
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Metabolic Instability: In cell-based assays, this compound can be metabolized by cellular enzymes, leading to its inactivation.
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Photodegradation: Prolonged exposure to light, especially UV radiation, can potentially degrade the molecule.
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Freeze-Thaw Instability: Repeated freeze-thaw cycles of stock solutions may compromise the integrity of this compound.
Q2: How can I minimize the risk of this compound precipitation in my long-term cell culture experiments?
A2: To minimize precipitation, consider the following strategies:
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Optimize Solvent and Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible (typically <0.5%) to avoid toxicity while maintaining solubility.
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Use Serum: If your experimental design allows, the presence of serum proteins like albumin can help to solubilize this compound and prevent precipitation.
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Pre-warm Media: Always add the this compound stock solution to pre-warmed (37°C) cell culture media with gentle mixing.
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Regular Media Changes: For very long-term experiments, regular media changes with freshly prepared this compound can help maintain the desired concentration and prevent the accumulation of any potential degradation products.
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Solubility Testing: Before starting a long-term experiment, it is advisable to determine the maximal soluble concentration of this compound in your specific cell culture medium.
Q3: I am observing a decrease in this compound activity over time in my experiment. What could be the cause?
A3: A gradual loss of activity could be due to several factors:
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Compound Degradation: this compound may be degrading in the culture medium due to hydrolysis or metabolism.
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Target Protein Dynamics: The turnover rate of the target protein, HDAC8, and the expression levels of the VHL E3 ligase can change over long-term culture, potentially affecting the efficiency of PROTAC-mediated degradation.
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Cellular Resistance: Cells may develop mechanisms to counteract the effects of this compound over time.
Q4: What are the best practices for preparing and storing this compound stock solutions?
A4: Proper handling and storage of stock solutions are critical for reproducible results.
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Solvent Selection: Use a high-quality, anhydrous solvent like DMSO to prepare a concentrated stock solution.
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Aliquoting: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Storage Conditions: Store the aliquots in tightly sealed vials at -80°C, protected from light.
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Thawing: When ready to use, thaw an aliquot quickly and bring it to room temperature before opening to prevent condensation. Use the thawed aliquot immediately and discard any unused portion.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in long-term this compound experiments.
| Possible Cause | Suggested Solution |
| This compound Degradation | Perform a stability analysis of this compound in your cell culture medium over the time course of your experiment using LC-MS to quantify the intact compound. If degradation is observed, consider more frequent media changes. |
| Precipitation of this compound | Visually inspect the culture medium for any signs of precipitation. If observed, refer to the FAQ on minimizing precipitation. Perform a solubility assessment of this compound in your experimental medium. |
| Variability in Cell Culture | Ensure consistent cell seeding density, passage number, and growth phase across experiments. Monitor cell health and morphology throughout the experiment. |
| Inconsistent Stock Solution | Prepare fresh stock solutions and aliquot them for single use to avoid degradation from multiple freeze-thaw cycles. Verify the concentration of your stock solution. |
Issue 2: Complete loss of this compound-mediated HDAC8 degradation in the later stages of a long-term experiment.
| Possible Cause | Suggested Solution |
| Depletion of this compound | The compound may be fully degraded or metabolized. Increase the frequency of media changes with fresh this compound. |
| Downregulation of VHL E3 Ligase | Monitor the expression level of VHL in your cells over the course of the experiment using Western blot or qPCR. |
| Altered HDAC8 Turnover | The synthesis rate of new HDAC8 protein may have increased, overwhelming the degradation machinery. Assess HDAC8 protein and mRNA levels over time. |
| Cellular Efflux | Cells may have upregulated efflux pumps that actively remove this compound from the cytoplasm. Consider using efflux pump inhibitors if experimentally feasible. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Percent this compound Remaining (LC-MS Analysis) |
| 0 | 100% |
| 24 | 92% |
| 48 | 85% |
| 72 | 78% |
| 96 | 70% |
Table 2: Troubleshooting Summary for Loss of this compound Activity
| Observation | Potential Cause | Recommended Action |
| Gradual decrease in HDAC8 degradation | Compound instability or metabolic degradation | Increase media change frequency; perform stability analysis. |
| Sudden loss of degradation | Cell line instability; downregulation of VHL | Monitor VHL expression; check cell morphology and growth. |
| No degradation at any time point | Incorrect compound concentration; inactive compound | Verify stock solution concentration; test a fresh batch of this compound. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
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Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final experimental concentration.
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Incubation: Aliquot the this compound-containing medium into sterile, sealed tubes and incubate at 37°C in a cell culture incubator.
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Time Points: At designated time points (e.g., 0, 24, 48, 72, and 96 hours), remove one aliquot.
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Sample Processing: Immediately quench the sample by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard. Vortex and centrifuge to precipitate proteins.
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Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of intact this compound relative to the internal standard.
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Data Interpretation: Calculate the percentage of this compound remaining at each time point compared to the 0-hour sample.
Protocol 2: Monitoring HDAC8 Degradation in Long-Term Cell Culture
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Cell Seeding: Plate your cells of interest at a density that will not lead to overconfluence during the experiment.
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Treatment: Treat the cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).
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Time Course: At specified time points (e.g., 24, 48, 72, 96, and 120 hours), harvest the cells.
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Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
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Western Blotting: Perform Western blot analysis using primary antibodies against HDAC8 and a loading control (e.g., GAPDH or β-actin).
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Densitometry: Quantify the band intensities for HDAC8 and the loading control. Normalize the HDAC8 signal to the loading control.
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Analysis: Compare the normalized HDAC8 levels in this compound-treated samples to the vehicle-treated controls at each time point to determine the extent of degradation.
Mandatory Visualization
Caption: Mechanism of action for this compound-mediated HDAC8 degradation.
Caption: Troubleshooting workflow for this compound stability issues.
how to select negative controls for YX862 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing YX862, a selective HDAC8 PROTAC degrader. Proper experimental design, including the selection of appropriate negative controls, is critical for obtaining reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Histone Deacetylase 8 (HDAC8).[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the VHL E3 ubiquitin ligase, a linker, and a ligand that selectively binds to HDAC8.[1][3] By bringing HDAC8 into proximity with the E3 ligase, this compound induces the ubiquitination and subsequent degradation of HDAC8 by the proteasome.[2] This leads to increased acetylation of HDAC8 substrates, such as SMC3, and can induce anti-proliferative effects in cancer cells.[2][4]
Q2: Why are negative controls essential when working with this compound?
Negative controls are crucial to ensure that the observed experimental effects are specifically due to the this compound-mediated degradation of HDAC8 and not due to off-target effects, solvent effects, or other experimental artifacts.[5][6] They serve as a baseline to differentiate between the specific biological consequences of HDAC8 degradation and non-specific responses.[7]
Q3: What are the recommended negative controls for a this compound experiment?
The choice of negative control depends on the specific experimental question. Here are the most common and recommended negative controls for use with this compound:
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Vehicle Control: This is the most fundamental control and consists of the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental treatment.[5] This control accounts for any effects the solvent itself may have on the cells.
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Inactive Epimer/Stereoisomer Control: An ideal negative control would be a structurally similar molecule to this compound that does not induce HDAC8 degradation. If available, an inactive epimer or stereoisomer of this compound that cannot form the ternary complex between HDAC8 and the E3 ligase is an excellent choice.
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Compound lacking the E3 Ligase Ligand: A molecule that contains the HDAC8 binding moiety and the linker but lacks the VHL E3 ligase ligand can serve as a negative control. This control helps to distinguish the effects of HDAC8 inhibition from HDAC8 degradation.
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Compound lacking the HDAC8 Ligand: Conversely, a molecule containing the E3 ligase ligand and the linker but lacking the HDAC8 binding moiety can control for off-target effects related to engaging the VHL E3 ligase.
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Scrambled PROTAC Control: A PROTAC with a scrambled or unrelated ligand that does not bind to any specific target can help to assess non-specific effects of the PROTAC technology itself.
Troubleshooting Guide
Issue: High background or unexpected effects in my vehicle control.
-
Possible Cause: The concentration of the vehicle (e.g., DMSO) may be too high and causing cellular stress or toxicity.
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Solution: Ensure the final concentration of the vehicle is consistent across all samples and is at a level known to be non-toxic to your cell line (typically ≤ 0.1%).
Issue: My negative control compound shows some activity.
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Possible Cause: The negative control compound may not be completely inert or may have some residual, low-level activity.
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Solution: If using a control compound that is not an inactive stereoisomer, it is important to characterize its activity thoroughly. Compare the magnitude of the effect to that of this compound to determine if it is a specific or a much-reduced, off-target effect.
Data Presentation: Summary of Negative Controls for this compound Experiments
| Control Type | Description | Purpose | Limitations |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO) administered at the same final concentration. | To control for effects of the solvent on the experimental system. | Does not control for off-target effects of the this compound molecule itself. |
| Inactive Epimer/Stereoisomer | A stereoisomer of this compound that is unable to induce the formation of the HDAC8-VHL ternary complex. | To control for off-target effects of the this compound molecule that are independent of HDAC8 degradation. | May not always be commercially available. |
| Compound lacking E3 Ligase Ligand | A molecule containing the HDAC8 binding moiety and the linker, but not the VHL ligand. | To differentiate between the effects of HDAC8 inhibition and HDAC8 degradation. | May not fully control for all steric or chemical properties of the complete this compound molecule. |
| Compound lacking HDAC8 Ligand | A molecule containing the VHL E3 ligase ligand and the linker, but not the HDAC8 binding moiety. | To control for off-target effects related to the recruitment of the VHL E3 ligase. | Does not control for effects related to HDAC8 binding. |
| Scrambled PROTAC | A PROTAC with a non-targeting ligand in place of the HDAC8 ligand. | To assess non-specific effects of the PROTAC molecule and its delivery. | May not perfectly mimic the physicochemical properties of this compound. |
Experimental Protocols
Protocol 1: Western Blot Analysis to Confirm HDAC8 Degradation
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound, a vehicle control, and other relevant negative controls for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with a primary antibody specific for HDAC8. Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[8]
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Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities to determine the extent of HDAC8 degradation relative to the controls.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation
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Cell Treatment: Treat cells with this compound or a negative control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.
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Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
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Immunoprecipitation: Incubate the cell lysates with an antibody against VHL or HDAC8 conjugated to magnetic beads.
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Washing: Wash the beads extensively to remove non-specific binding.
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Elution and Western Blot: Elute the protein complexes and analyze by Western blotting for the presence of HDAC8, VHL, and Cullin-2 to confirm the formation of the ternary complex.
Mandatory Visualizations
Caption: Mechanism of action for this compound-mediated HDAC8 degradation.
Caption: Decision workflow for selecting negative controls for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HDAC8 degrader | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mastering Experimental Accuracy: How to Design Positive and Negative Controls – Kentucky Gourd Society [kygourdsociety.org]
- 6. bosterbio.com [bosterbio.com]
- 7. bioivt.com [bioivt.com]
- 8. Positive and Negative Controls | Rockland [rockland.com]
Technical Support Center: Optimizing Incubation Time for YX862
Compound of Interest: YX862, an investigational inhibitor of the PI3K/Akt/mTOR signaling pathway.
This resource provides researchers, scientists, and drug development professionals with essential guidance for optimizing the experimental use of this compound, focusing specifically on the critical parameter of incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor that targets the kinase domain of Phosphoinositide 3-kinase (PI3K). By blocking PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of key signaling proteins such as Akt and mTOR, which are crucial for cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a common event in many human cancers.[2][4]
Q2: What is the recommended starting incubation time for this compound treatment?
A2: For initial experiments, a time-course experiment is strongly recommended to determine the optimal incubation time for your specific cell line and experimental endpoint.[5][6] A robust starting point is to test a range of time points, such as 1, 6, 12, 24, and 48 hours.[5][7] The optimal time will depend on factors like the cell line's doubling time and the specific biological question being addressed.[5]
Q3: I am not observing significant inhibition of downstream signaling (e.g., phospho-Akt). Is the incubation time too short?
A3: It's possible. Inhibition of signaling can be rapid, often occurring within 1-4 hours.[8] However, if you do not see an effect, the incubation time might be insufficient for the drug to reach its target and exert its function. Before extending the incubation time, first, confirm that the this compound concentration is adequate by performing a dose-response experiment.[6] If the concentration is appropriate, a time-course experiment analyzing phospho-Akt (Ser473) or other downstream markers at earlier and later time points (e.g., 0.5, 1, 2, 6, 12 hours) is the best approach to identify the window of maximal inhibition.[6]
Q4: I am observing high levels of cytotoxicity. Is the incubation time too long?
A4: Excessive cell death may indicate that the incubation time is too long or the concentration of this compound is too high.[6] While PI3K pathway inhibition can induce apoptosis in cancer cells, prolonged exposure may lead to off-target effects or overwhelm the cellular system.[4][8] To address this, reduce the incubation time and/or concentration. Assess pathway inhibition at earlier time points (e.g., 6-12 hours) to see if the desired molecular effect can be achieved before the onset of widespread cell death.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibition of p-Akt | Incubation time is too short. | Perform a time-course experiment with shorter and longer time points (e.g., 0.5, 2, 6, 12, 24 hours).[6] |
| This compound concentration is too low. | Conduct a dose-response experiment to find the lowest effective concentration.[9] | |
| Poor antibody quality or Western Blot technique. | Validate your phospho-specific antibodies and optimize your Western Blot protocol. Ensure phosphatase inhibitors are in your lysis buffer.[6] | |
| High levels of cell death | Incubation time is too long. | Reduce incubation time. Assess target inhibition at earlier time points where viability is still high. |
| This compound concentration is too high. | Perform a dose-response curve to find a concentration that inhibits the target without causing excessive toxicity.[8] | |
| Cell line is highly dependent on PI3K signaling. | This may be an expected on-target effect. Correlate the timing of cell death with the timing of maximum target inhibition. | |
| Inconsistent results between experiments | Variable cell density at time of treatment. | Maintain consistent cell seeding densities and ensure cells are in the exponential growth phase.[10] |
| Inconsistent this compound concentration/activity. | Prepare fresh dilutions of this compound from a validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[11] | |
| Cell line instability or high passage number. | Use cells from a low passage number and regularly perform cell line authentication.[12] |
Data Presentation
Table 1: Example Time-Course of this compound on p-Akt (Ser473) Inhibition
This table represents hypothetical data from a time-course experiment in a human breast cancer cell line (MCF-7) treated with 100 nM this compound. Protein levels were assessed by Western Blot and quantified by densitometry.
| Incubation Time (Hours) | p-Akt (Ser473) Level (Normalized to Total Akt) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.00 | 100% |
| 1 | 0.45 | 98% |
| 6 | 0.15 | 95% |
| 12 | 0.12 | 92% |
| 24 | 0.18 (slight rebound) | 75% |
| 48 | 0.25 (rebound) | 55% |
Interpretation: In this example, maximal inhibition of p-Akt is achieved between 6 and 12 hours. By 24 hours, there are signs of pathway reactivation and a significant decrease in cell viability. Therefore, an incubation time of 6-12 hours would be optimal for experiments focused on the direct effects of PI3K inhibition, while a 24-48 hour window might be suitable for assessing downstream effects like apoptosis.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol details the steps to identify the ideal this compound incubation time for inhibiting downstream signaling.
1. Cell Seeding:
- Seed cells (e.g., MCF-7, A549) in 6-well plates at a density that will ensure they reach 70-80% confluency at the time of lysis for the longest time point.
- Allow cells to adhere and grow for 18-24 hours in a humidified incubator at 37°C and 5% CO₂.
2. Serum Starvation (Optional):
- To reduce basal PI3K pathway activity, you may serum-starve the cells for 4-6 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment.
3. This compound Treatment:
- Treat the cells with a fixed concentration of this compound (e.g., a concentration determined to be effective from a dose-response assay, such as 100 nM).
- Include a vehicle-treated control (e.g., 0.1% DMSO).
- Incubate the cells for various time points (e.g., 0, 1, 6, 12, 24, 48 hours).
4. Cell Lysis:
- At the end of each time point, immediately place the plate on ice.
- Wash the cells twice with ice-cold PBS.
- Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[12]
- Scrape the cells, transfer the lysate to a pre-chilled microfuge tube, and incubate on ice for 30 minutes.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[6]
5. Protein Quantification and Analysis:
- Determine the protein concentration of each lysate using a BCA assay.
- Analyze the levels of p-Akt (Ser473), total Akt, and other relevant downstream markers (e.g., p-S6K) by Western Blot. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[7]
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for optimal incubation time determination.
Caption: Troubleshooting logic for weak p-Akt inhibition.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Refining YX862 Dosage for Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of YX862 for primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly potent and selective proteolysis-targeting chimera (PROTAC) designed to target Histone Deacetylase 8 (HDAC8).[1][2][3][4] Unlike traditional inhibitors that only block the enzyme's activity, this compound functions by inducing the degradation of the HDAC8 protein.[1][2][3] It achieves this by simultaneously binding to HDAC8 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HDAC8 by the proteasome.[3] This degradation of HDAC8 has been shown to trigger hyperacetylation of its non-histone substrate, SMC3.[3]
Q2: What is the known effective concentration of this compound in cell lines?
Published data for this compound is primarily from cancer cell lines. It is important to note that optimal concentrations for primary cells may differ significantly and require empirical determination.
| Cell Line | Assay Type | Effective Concentration | Reference |
| MDA-MB-231 | HDAC8 Degradation | >95% degradation at 250 nM | [1][2] |
| MDA-MB-231 | HDAC8 Degradation (DC50) | 2.6 nM | [3] |
| MCF-7 | HDAC8 Degradation (DC50) | 1.8 nM | [3] |
| SU-DHL-2 | Cell Proliferation (IC50) | 0.72 µM (720 nM) | [3] |
Q3: What is the proposed signaling pathway for this compound?
This compound is a PROTAC that co-opts the cellular ubiquitin-proteasome system to induce the degradation of HDAC8. The binding of this compound to both HDAC8 and the VHL E3 ligase facilitates the formation of a ternary complex, leading to the ubiquitination of HDAC8 and its subsequent degradation by the proteasome. This results in increased acetylation of HDAC8 substrates, such as SMC3, which can affect downstream cellular processes.[1][3][4]
Caption: Mechanism of action for this compound, an HDAC8 PROTAC degrader.
Experimental Protocols
Protocol 1: Determining Optimal this compound Dosage in Primary Cells
This protocol outlines a general workflow for determining the optimal concentration of this compound in a primary cell culture system.
1. Materials:
- Primary cells of interest
- Appropriate primary cell culture medium and supplements
- This compound stock solution (e.g., 10 mM in DMSO)
- Cell viability assay (e.g., MTT, PrestoBlue™, or similar)
- Western blot reagents (primary antibodies for HDAC8 and a loading control like GAPDH or β-actin)
- Cell lysis buffer
- Multi-well culture plates (96-well for viability, 6- or 12-well for Western blotting)
2. Experimental Workflow:
Caption: Workflow for optimizing this compound dosage in primary cells.
3. Detailed Steps:
- Cell Seeding: Plate primary cells at their recommended density in appropriate multi-well plates. Allow cells to adhere and stabilize for 24 hours before treatment.
- This compound Treatment: Prepare serial dilutions of this compound in culture medium. A broad range is recommended for the initial experiment (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
- Incubation: Treat the cells with the this compound dilutions and incubate for various time points (e.g., 24, 48, and 72 hours) to assess both the kinetics of degradation and potential long-term cytotoxicity.
- Viability Assessment: At each time point, perform a cell viability assay on a set of replicate plates to determine the concentration at which this compound becomes cytotoxic.
- Protein Analysis: At the same time points, lyse the cells from parallel plates and perform a Western blot to analyze HDAC8 protein levels. This will determine the concentration at which effective degradation of HDAC8 is achieved.
- Data Analysis: Plot cell viability and HDAC8 protein levels against the this compound concentration. Determine the DC50 (concentration for 50% degradation) and the cytotoxic concentration. The optimal working concentration will be in the range that provides maximal HDAC8 degradation with minimal impact on cell viability.
Troubleshooting Guide
This guide addresses common issues that may be encountered when refining this compound dosage in primary cell cultures.
Q: I am not observing HDAC8 degradation at the expected concentrations.
| Possible Cause | Suggested Solution |
| Insufficient Incubation Time | PROTAC-mediated degradation is a time-dependent process. Extend the incubation time (e.g., up to 72 hours) to allow for sufficient degradation to occur. |
| Low Cell Permeability | Although small molecules are generally cell-permeable, primary cells can have different membrane characteristics. Ensure complete dissolution of this compound in the media. |
| E3 Ligase Expression Levels | This compound utilizes the VHL E3 ligase. The expression level of VHL can vary between cell types. If possible, confirm VHL expression in your primary cells via Western blot or qPCR. |
| Compound Instability | The compound may be unstable in your specific culture medium. While unlikely for a published compound, consider minimizing light exposure and preparing fresh dilutions for each experiment.[5] |
Q: I am observing high cytotoxicity even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| Primary Cell Sensitivity | Primary cells are often more sensitive to chemical treatments than immortalized cell lines.[6][7][8] Perform a more granular dose-response curve at lower concentrations (e.g., in the picomolar to low nanomolar range). |
| Off-Target Effects | At higher concentrations, the risk of off-target effects increases.[9] Stick to the lowest effective concentration that achieves the desired level of HDAC8 degradation. |
| DMSO Toxicity | Ensure the final concentration of the DMSO vehicle is consistent across all treatments and is below the toxicity threshold for your specific primary cells (typically <0.1%). |
| Essential Role of HDAC8 | In your specific primary cell type, HDAC8 may be essential for survival, and its degradation is inherently cytotoxic. In this case, a therapeutic window may be narrow or non-existent. |
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common issues with this compound in primary cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC8 degrader | Probechem Biochemicals [probechem.com]
- 4. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. kosheeka.com [kosheeka.com]
- 8. Tech tips for primary cell culture - common errors | Lonza [bioscience.lonza.com]
- 9. resources.biomol.com [resources.biomol.com]
Validation & Comparative
On-Target Efficacy of YX862: A Comparative Analysis for HDAC8 Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of YX862, a novel PROTAC degrader, with the established selective inhibitor, PCI-34051, for histone deacetylase 8 (HDAC8). The data presented herein demonstrates this compound's potent and selective degradation of HDAC8, leading to distinct downstream cellular consequences compared to traditional inhibition.
This compound is a heterobifunctional molecule designed to induce the degradation of HDAC8 by hijacking the body's natural protein disposal machinery. In contrast, PCI-34051 is a small molecule inhibitor that blocks the catalytic activity of HDAC8. This fundamental difference in their mechanism of action leads to varied potencies, selectivities, and cellular outcomes.
Comparative Analysis of In Vitro Activity
This compound demonstrates high potency in inducing the degradation of HDAC8 in various cell lines. Notably, in MDA-MB-231 breast cancer cells, this compound achieves over 95% degradation of HDAC8 at a concentration of 250 nM.[1] The half-maximal degradation concentration (DC50) for HDAC8 is 2.6 nM in MDA-MB-231 cells and 1.8 nM in MCF-7 cells. Furthermore, this compound exhibits significant selectivity for HDAC8 over other HDAC isoforms. For instance, it is over 400-fold more selective for degrading HDAC8 compared to HDAC3.[2]
In comparison, PCI-34051 is a potent inhibitor of HDAC8's enzymatic activity, with a reported half-maximal inhibitory concentration (IC50) of 10 nM. However, its selectivity profile, while strong, shows some cross-reactivity with other HDAC isoforms at higher concentrations.
| Compound | Target | Mechanism of Action | Potency (HDAC8) | Selectivity (Fold vs. HDAC3) |
| This compound | HDAC8 | PROTAC-mediated Degradation | DC50: 1.8 - 2.6 nM | >400 |
| PCI-34051 | HDAC8 | Catalytic Inhibition | IC50: 10 nM | Not Applicable (Inhibitor) |
Table 1: Comparison of In Vitro Potency and Selectivity. Data for this compound is based on its degradation capacity (DC50), while data for PCI-34051 is based on its inhibitory activity (IC50). The selectivity of this compound is highlighted by its differential degradation activity against HDAC3.
On-Target Cellular Effects
The distinct mechanisms of this compound and PCI-34051 translate to different effects on cellular pathways. A key downstream target of HDAC8 is the non-histone protein SMC3, a component of the cohesin complex.
-
This compound: Treatment with this compound leads to a significant increase in the acetylation of SMC3. This is a direct consequence of the removal of HDAC8 protein from the cell. Importantly, this compound does not cause a general increase in histone acetylation, highlighting its specific on-target effect on non-histone substrates of HDAC8.[3][4]
-
PCI-34051: As an inhibitor, PCI-34051 also increases SMC3 acetylation by blocking HDAC8's deacetylase activity. However, the sustained degradation of HDAC8 by this compound may lead to a more prolonged and pronounced effect on SMC3 acetylation compared to the reversible inhibition by PCI-34051.
The differential impact on cellular function is further evidenced by antiproliferative assays. In Diffuse Large B-cell Lymphoma (DLBCL) cell lines, this compound demonstrates more potent antiproliferative activity than PCI-34051, with an IC50 of 0.89 μM in DOHH-2 cells.[1]
| Compound | Effect on SMC3 Acetylation | Effect on Histone Acetylation | Antiproliferative Activity (DOHH-2 cells) |
| This compound | Increased | No significant change | IC50: 0.89 µM |
| PCI-34051 | Increased | Minimal | Less potent than this compound |
Table 2: Comparison of Cellular On-Target Effects.
Visualizing the Mechanism of Action
To illustrate the distinct mechanisms of this compound and PCI-34051, the following diagrams depict their respective signaling pathways.
Caption: Mechanism of this compound-induced HDAC8 degradation.
Caption: Mechanism of PCI-34051-mediated HDAC8 inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Western Blot for HDAC8 Degradation and SMC3 Acetylation
This protocol is used to quantify the levels of HDAC8 protein and acetylated SMC3 in cells following treatment with this compound or a comparator.
Caption: Experimental workflow for Western blot analysis.
Materials:
-
Cell Lines: MDA-MB-231, MCF-7, or relevant cell line of choice.
-
Compounds: this compound, PCI-34051.
-
Reagents: RIPA buffer, protease and phosphatase inhibitor cocktails, BCA Protein Assay Kit, Laemmli sample buffer, Tris-Glycine SDS-PAGE gels, PVDF membrane, 5% non-fat dry milk in TBST, primary antibodies (anti-HDAC8, anti-acetyl-SMC3, anti-SMC3, anti-GAPDH or other loading control), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound, PCI-34051, or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (Alamar Blue)
This assay is used to determine the antiproliferative effects of this compound and its comparators.
Materials:
-
Cell Lines: DOHH-2 or other relevant cell lines.
-
Compounds: this compound, PCI-34051.
-
Reagents: Cell culture medium, Alamar Blue reagent.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound, PCI-34051, or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for an additional 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
Conclusion
The data presented in this guide highlights this compound as a potent and highly selective on-target degrader of HDAC8. Its mechanism of action, leading to the efficient removal of HDAC8 protein, results in a distinct cellular phenotype characterized by increased SMC3 acetylation without global changes in histone acetylation. In functional assays, this compound demonstrates superior antiproliferative activity compared to the selective inhibitor PCI-34051 in specific cancer cell lines. These findings underscore the potential of targeted protein degradation as a therapeutic strategy and position this compound as a valuable tool for further investigation into the biological roles of HDAC8.
References
A Comparative Guide to YX968 and YX862: Dual versus Selective HDAC Degraders
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has ushered in a new era of therapeutic possibilities, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality. This guide provides a detailed comparison of two significant advancements in this area: YX968, a dual degrader of Histone Deacetylase 3 (HDAC3) and Histone Deacetylase 8 (HDAC8), and YX862, a highly selective HDAC8 degrader derived from its predecessor. This document aims to provide an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
At a Glance: Key Differences
| Feature | YX968 | This compound |
| Target(s) | HDAC3 and HDAC8 | Selective for HDAC8 |
| Mechanism | PROTAC-mediated degradation | PROTAC-mediated degradation |
| Key Feature | Dual targeting of HDAC3/8 | High selectivity for HDAC8 |
| Downstream Effects | Apoptosis in cancer cells without significant histone hyperacetylation | Increased acetylation of non-histone substrates (e.g., SMC3) |
Performance Data: A Quantitative Comparison
The efficacy and selectivity of YX968 and this compound have been characterized by determining their half-maximal degradation concentration (DC50) in various cancer cell lines.
| Compound | Target | Cell Line | DC50 (nM) | Reference |
| YX968 | HDAC3 | MDA-MB-231 | 1.7 | [1][2][3][4] |
| HDAC8 | MDA-MB-231 | 6.1 | [1][2][4] | |
| This compound | HDAC8 | MDA-MB-231 | 2.6 | [5] |
| HDAC8 | MCF-7 | 1.8 | [5] | |
| HDAC3 | - | >1560 (400-fold selective for HDAC8) | [6] |
Key Findings:
-
YX968 is a potent dual degrader, effectively reducing the levels of both HDAC3 and HDAC8 at nanomolar concentrations.[1][2][4]
-
This compound demonstrates remarkable selectivity for HDAC8, with a DC50 in the low nanomolar range, while showing significantly less activity against HDAC3.[5][6] This selectivity was achieved through rational design of the warhead, sparing HDAC3 activity.[7][8]
Mechanism of Action and Cellular Effects
Both YX968 and this compound are PROTACs that function by inducing the ubiquitination and subsequent proteasomal degradation of their target proteins. They consist of a ligand that binds to the target protein (HDAC3/8 or HDAC8), a linker, and a ligand that recruits an E3 ubiquitin ligase.
YX968: Dual HDAC3/8 Degradation
Degradation of both HDAC3 and HDAC8 by YX968 leads to apoptosis in cancer cells.[9][10] Notably, this occurs without causing widespread histone hyperacetylation, suggesting that the potent anti-cancer effects are not solely driven by the canonical mechanism of HDAC inhibitors.[4][9][10] This makes YX968 a valuable tool for dissecting the non-enzymatic and scaffolding functions of HDAC3 and HDAC8.[4][9]
This compound: Selective HDAC8 Degradation
The high selectivity of this compound for HDAC8 allows for the specific investigation of this particular isozyme's functions. Degradation of HDAC8 by this compound leads to an increase in the acetylation of its non-histone substrates, such as SMC3, a component of the cohesin complex.[7] This targeted action avoids the broader effects of pan-HDAC inhibitors and dual degraders. This compound has shown promising on-target anti-proliferative activity in Diffuse Large B-cell Lymphoma (DLBCL) cells.[7][8]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare YX968 and this compound.
Western Blot Analysis for HDAC Degradation
This protocol is used to determine the extent of protein degradation following treatment with the PROTACs.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere overnight. Treat the cells with varying concentrations of YX968, this compound, or a vehicle control (DMSO) for the desired time (e.g., 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against HDAC3, HDAC8, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of HDAC3 and HDAC8 to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability/Proliferation Assay
This assay measures the effect of the degraders on cell growth and survival.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of YX968 or this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration to determine the IC50 value.
Visualizing the Mechanisms and Pathways
To better understand the processes involved, the following diagrams illustrate the mechanism of action of these PROTACs and the signaling pathways they influence.
Caption: General mechanism of action for PROTACs like YX968 and this compound.
Caption: Differential effects of YX968 and this compound on HDAC targets.
Caption: Simplified overview of HDAC3 and HDAC8 signaling pathways.
References
- 1. YX968 | HDAC3/8 PROTAC | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. YX968 | HDAC3/8 双降解剂 | MCE [medchemexpress.cn]
- 4. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | HDAC8 degrader | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to YX862 and PCI-34051: Two Distinct Approaches to Targeting HDAC8
In the landscape of epigenetic drug discovery, Histone Deacetylase 8 (HDAC8) has emerged as a significant therapeutic target for various diseases, including cancer. While numerous inhibitors have been developed, the field is evolving towards more nuanced mechanisms of action. This guide provides a detailed comparison between a novel HDAC8-targeting molecule, YX862, and the well-characterized selective inhibitor, PCI-34051. The primary distinction lies in their fundamental mechanisms: this compound is a proteolysis-targeting chimera (PROTAC) that selectively degrades HDAC8, whereas PCI-34051 is a small molecule that inhibits its enzymatic activity.
Core Mechanism of Action: Degradation vs. Inhibition
The most critical difference between this compound and PCI-34051 is their therapeutic modality.
-
PCI-34051 acts as a conventional inhibitor . It binds to the active site of the HDAC8 enzyme, blocking its ability to remove acetyl groups from substrate proteins.[1][2][3] This inhibition is reversible and its efficacy is dependent on maintaining sufficient concentration to occupy the enzyme's active site.
-
This compound is a PROTAC degrader .[4][5][6] It is a bifunctional molecule designed to bring the HDAC8 protein into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of HDAC8, marking it for degradation by the cell's proteasome.[5] This event-driven mechanism means that a single this compound molecule can trigger the destruction of multiple HDAC8 protein molecules, potentially leading to a more profound and durable target suppression than inhibition alone.[6] this compound is specifically comprised of an HDAC8 inhibitor moiety, a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ligase.[4][7]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and PCI-34051 based on available experimental data.
Table 1: Potency and Selectivity
| Parameter | This compound | PCI-34051 | Source |
| Target | HDAC8 | HDAC8 | [5][8] |
| Mechanism | PROTAC Degrader | Small Molecule Inhibitor | [5][8] |
| Potency Metric | DC50 (Degradation) | IC50 (Inhibition) | [5][9] |
| Potency Value | 1.8 nM (MCF-7 cells)2.6 nM (MDA-MB-231 cells) | 10 nM (in vitro) | [5][9] |
| Selectivity | Selective for HDAC8; does not degrade HDAC1, HDAC2, or HDAC3. | >200-fold selective over HDAC1, 2, 3, 6, and 10. | [2][5][10] |
-
DC50 (Degradation Concentration 50): The concentration of a degrader required to reduce the target protein level by 50%.
-
IC50 (Inhibitory Concentration 50): The concentration of an inhibitor required to reduce the enzymatic activity by 50%.
Table 2: Cellular Activity
| Cell Line | Cancer Type | This compound (IC50) | PCI-34051 (IC50) | Source |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma | 0.72 µM | > 5.0 µM | [5] |
| MDA-MB-231 | Breast Cancer | Max degradation >95% at 250 nM | Not specified | [4] |
| T-cell Lymphoma Lines | T-cell Lymphoma | Not specified | Induces apoptosis | [10][11] |
Data clearly indicates that in certain cell contexts, such as the SU-DHL-2 lymphoma line, the degradation approach of this compound results in significantly more potent antiproliferative activity compared to the inhibitory action of PCI-34051.[5]
Signaling and Downstream Effects
Both molecules target HDAC8, a Class I HDAC that deacetylates both histone and non-histone proteins to regulate gene expression and cellular processes.[12][13] However, their distinct mechanisms lead to different downstream consequences.
PCI-34051's inhibition of HDAC8 has been shown to induce apoptosis in T-cell lymphomas through a unique pathway involving the activation of phospholipase C-gamma1 (PLCγ1) and subsequent intracellular calcium mobilization, without causing broad histone hyperacetylation.[11]
This compound-mediated degradation of HDAC8 also affects non-histone substrates. For example, it triggers the hyperacetylation of SMC3, a component of the cohesin complex, while not significantly altering global histone post-translational modifications.[5][6] This suggests that the primary role of HDAC8 may be in regulating non-histone proteins, and its degradation via this compound provides a valuable tool to explore these functions.[6]
Experimental Protocols
Below are methodologies for key experiments used to characterize and compare molecules like this compound and PCI-34051.
In Vitro HDAC8 Enzymatic Assay (for IC50 of PCI-34051)
This protocol determines the concentration of an inhibitor required to block 50% of HDAC8's enzymatic activity.
-
Principle: A fluorogenic substrate is deacetylated by the HDAC8 enzyme. A developing agent (trypsin) then cleaves the deacetylated substrate, releasing a fluorescent molecule. The inhibitor's potency is measured by the reduction in fluorescence.
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM KCl, 0.001% Tween-20, pH 7.4).[10]
-
In a 96-well plate, add recombinant HDAC8 protein to the buffer.
-
Add serial dilutions of PCI-34051 and incubate for 15 minutes at room temperature.[10]
-
Initiate the reaction by adding a fluorogenic substrate (e.g., Acetyl-Gly-Ala-(N-acetyl-Lys)-amino-4-methylcoumarin).[10]
-
Allow the reaction to proceed for a set time (e.g., 30 minutes).
-
Stop the deacetylation and initiate fluorescence by adding a developing solution containing trypsin.[10]
-
Measure fluorescence using a plate reader (e.g., excitation 335 nm, emission 460 nm).[10]
-
Calculate the reaction rate and plot against inhibitor concentration to determine the IC50 value.
-
Western Blot for Protein Degradation (for DC50 of this compound)
This protocol quantifies the reduction in total HDAC8 protein levels following treatment with a degrader.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate, allowing for the quantification of protein abundance.
-
Procedure:
-
Culture cells (e.g., MDA-MB-231) to an appropriate confluency.
-
Treat cells with a range of this compound concentrations for a specified duration (e.g., 24 hours).
-
Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against HDAC8 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is used for normalization.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band densities and normalize HDAC8 levels to the loading control. Plot normalized protein levels against degrader concentration to determine the DC50 value.
-
Cell Viability / Proliferation Assay (for IC50 in cells)
This protocol measures the effect of a compound on cell growth and survival.
-
Principle: A metabolic indicator (e.g., resazurin (B115843) in Alamar Blue, or WST-8 in CCK-8) is added to cells. Viable, metabolically active cells reduce the indicator, causing a colorimetric or fluorescent change that is proportional to the number of living cells.
-
Procedure:
-
Seed cells (e.g., SU-DHL-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or PCI-34051 in triplicate.[14] Include a vehicle control (e.g., 0.1% DMSO).[14]
-
Incubate for a specified period (e.g., 48 or 72 hours).[14]
-
Add the viability reagent (e.g., CCK-8) to each well and incubate for 1-4 hours.[14]
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Normalize the results to the vehicle control and plot cell viability against compound concentration to calculate the IC50 value.
-
References
- 1. Binding mechanism and distant regulation of histone deacetylase 8 by PCI-34051 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HDAC8 degrader | Probechem Biochemicals [probechem.com]
- 6. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. HDAC8 histone deacetylase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. HDAC8-Selective Inhibition by PCI-34051 Enhances the Anticancer Effects of ACY-241 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
YX862: A Targeted Approach to HDAC8 Degradation Outperforms Pan-HDAC Inhibitors in Preclinical Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the landscape of epigenetic cancer therapy, a novel molecule, YX862, is demonstrating significant promise by selectively targeting Histone Deacetylase 8 (HDAC8) for degradation, a mechanism that offers potential for enhanced efficacy and reduced off-target effects compared to traditional pan-HDAC inhibitors. This comparison guide provides a detailed analysis of this compound's performance against established pan-HDAC inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound operates as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the selective degradation of HDAC8 through the ubiquitin-proteasome system. This targeted degradation approach contrasts with the broad-spectrum enzymatic inhibition of pan-HDAC inhibitors like Vorinostat (SAHA), Panobinostat, and Trichostatin A (TSA), which can lead to a wider range of biological effects and potential toxicities.
Superior Potency of this compound in Cancer Cell Lines
Quantitative analysis of this compound's efficacy reveals its potent and selective action in various cancer cell lines. As a PROTAC, its efficacy is measured by the half-maximal degradation concentration (DC50), which for this compound is in the low nanomolar range in breast cancer cell lines MDA-MB-231 and MCF-7.[1] In the diffuse large B-cell lymphoma cell line SU-DHL-2, this compound demonstrates a half-maximal inhibitory concentration (IC50) in the sub-micromolar range.[1]
| Compound | Cell Line | Efficacy Metric | Value |
| This compound | MDA-MB-231 | DC50 | 2.6 nM[1] |
| MCF-7 | DC50 | 1.8 nM[1] | |
| SU-DHL-2 | IC50 | 0.72 µM[1] | |
| Vorinostat (SAHA) | MDA-MB-231 | IC50 | 5 µM[2] |
| MCF-7 | IC50 | 1 µM[2] | |
| SU-DHL-2 | IC50 | Data not available | |
| Panobinostat | MDA-MB-231 | IC50 | ~50-200 nM |
| MCF-7 | IC50 | Data not available | |
| SU-DHL-2 | IC50 | Data not available | |
| Trichostatin A (TSA) | MDA-MB-231 | IC50 | ~201.2 nM[3][4] |
| MCF-7 | IC50 | ~47.5 nM[3][4] | |
| SU-DHL-2 | IC50 | Data not available |
Table 1: Comparative Efficacy of this compound and Pan-HDAC Inhibitors. This table summarizes the reported DC50 and IC50 values for this compound and common pan-HDAC inhibitors in various cancer cell lines. This compound demonstrates significantly higher potency, particularly in its degradation capacity, compared to the inhibitory concentrations of pan-HDAC inhibitors.
Mechanism of Action: Targeted Degradation vs. Broad Inhibition
The distinct mechanisms of action of this compound and pan-HDAC inhibitors are central to their differing cellular effects.
Figure 1: Mechanism of Action Comparison. This diagram illustrates the distinct mechanisms of this compound as a PROTAC, leading to the targeted degradation of HDAC8, versus the broad enzymatic inhibition of multiple HDACs by pan-HDAC inhibitors.
Signaling Pathways: Precision of this compound
By selectively degrading HDAC8, this compound is poised to modulate specific signaling pathways with greater precision than pan-HDAC inhibitors. HDAC8 is known to deacetylate several non-histone proteins crucial for cancer cell survival and proliferation, including p53 and SMC3. The degradation of HDAC8 is expected to restore the acetylation and function of these tumor-suppressor proteins.
Figure 2: this compound-Mediated Signaling. This diagram depicts how this compound-induced degradation of HDAC8 leads to increased acetylation of key non-histone targets like p53 and SMC3, ultimately promoting anti-cancer effects such as cell cycle arrest and apoptosis.
Experimental Protocols
The following are generalized protocols for the key experiments used to generate the comparative data.
Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to assess the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7, SU-DHL-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or pan-HDAC inhibitors) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for DC50 Determination
This protocol is used to determine the concentration of a PROTAC that induces 50% degradation of the target protein (DC50).
Figure 3: Western Blot Workflow. This diagram outlines the key steps in a Western blot experiment to determine the degradation of a target protein.
-
Cell Treatment: Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against HDAC8 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the HDAC8 band intensity to the loading control and plot the percentage of remaining HDAC8 against the this compound concentration to determine the DC50 value.
Conclusion
The preclinical data strongly suggest that this compound's targeted degradation of HDAC8 offers a more potent and selective anti-cancer strategy compared to the broad-spectrum inhibition of pan-HDAC inhibitors. Its ability to induce degradation at nanomolar concentrations highlights its potential for high efficacy with a potentially improved safety profile. Further investigation into the in vivo efficacy and safety of this compound is warranted to translate these promising preclinical findings into novel therapeutic options for patients.
References
- 1. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: YX862 vs. Vorinostat (SAHA) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of two such compounds: YX862, a selective HDAC8 degrader, and Vorinostat (SAHA), a pan-HDAC inhibitor. This comparison aims to inform researchers on their distinct mechanisms, performance in cancer cell lines, and the experimental protocols used for their evaluation.
Introduction to this compound and Vorinostat (SAHA)
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to specifically degrade Histone Deacetylase 8 (HDAC8). As a degrader, this compound offers a novel therapeutic modality by eliminating the target protein rather than just inhibiting its enzymatic activity.
Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a well-established pan-HDAC inhibitor, targeting multiple HDAC isoforms across Class I, II, and IV.[1] Its broad activity profile has led to its approval for the treatment of cutaneous T-cell lymphoma and its investigation in a wide range of other malignancies.[2][3]
Mechanism of Action
The fundamental difference between this compound and Vorinostat lies in their mechanism of action and target selectivity.
-
This compound acts as a selective HDAC8 degrader. It links HDAC8 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HDAC8 by the proteasome. This targeted degradation can lead to more specific downstream effects with potentially fewer off-target toxicities.
-
Vorinostat (SAHA) is a pan-inhibitor that binds to the zinc-containing active site of multiple HDAC enzymes, preventing the deacetylation of both histone and non-histone proteins.[4] This leads to the accumulation of acetylated proteins, resulting in chromatin relaxation, altered gene expression, and subsequent induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]
Performance Data in Cancer Cell Lines
The following tables summarize the available quantitative data on the anti-cancer activity of this compound and Vorinostat in various cancer cell lines. It is important to note that a direct head-to-head comparison in the same study is not available in the public domain. The data presented here is compiled from different studies and should be interpreted with caution.
Table 1: Anti-cancer Activity of this compound in Specific Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value |
| MDA-MB-231 | Breast Cancer | DC50 | 2.6 nM |
| MCF-7 | Breast Cancer | DC50 | 1.8 nM |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma | IC50 | 0.72 µM |
| DOHH-2 | Follicular Lymphoma | IC50 | 0.89 µM |
Table 2: Anti-cancer Activity of Vorinostat (SAHA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value (µM) |
| A549 | Lung Carcinoma | IC50 | 1.64 |
| MCF-7 | Breast Adenocarcinoma | IC50 | 0.685 |
| MV4-11 | Biphenotypic B myelomonocytic leukemia | IC50 | 0.636 |
| Daudi | Burkitt's lymphoma | IC50 | 0.493 |
| RK33 | Larynx Cancer | IC50 | ~1.13 |
| RK45 | Larynx Cancer | IC50 | ~0.91 |
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the efficacy of this compound and Vorinostat are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with a serial dilution of this compound or Vorinostat for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound or Vorinostat at the desired concentrations for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6][7]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the compound on cell cycle distribution.
Protocol:
-
Seed cells and treat with this compound or Vorinostat for 24-48 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[8]
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[9][10]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
Caption: Mechanisms of action for this compound and Vorinostat (SAHA).
Experimental Workflow
Caption: Workflow for comparing this compound and Vorinostat in cancer cells.
Conclusion
This compound and Vorinostat (SAHA) represent two distinct strategies for targeting HDACs in cancer. This compound's selectivity for HDAC8 degradation offers a targeted approach that may minimize off-target effects, a common concern with pan-HDAC inhibitors. In contrast, Vorinostat's broad inhibition of multiple HDACs has shown clinical efficacy, suggesting that a wider range of HDAC inhibition can be beneficial in certain contexts.
The choice between a selective degrader like this compound and a pan-inhibitor like Vorinostat will depend on the specific cancer type, the role of HDAC8 in its pathogenesis, and the desired therapeutic window. Further head-to-head studies are warranted to directly compare their efficacy and safety profiles in various cancer models. This guide provides a foundational comparison based on currently available data to aid researchers in designing and interpreting their studies in this evolving field.
References
- 1. Design of Potent Panobinostat Histone Deacetylase Inhibitor Derivatives: Molecular Considerations for Enhanced Isozyme Selectivity between HDAC2 and HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vorinostat, a pan-HDAC inhibitor, abrogates productive HPV-18 DNA amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
A Comparative Analysis of YX862 and Romidepsin (FK228) for Cancer Therapy
A detailed examination of two distinct histone deacetylase (HDAC) targeting agents, the selective HDAC8 degrader YX862 and the broad-spectrum HDAC inhibitor Romidepsin (B612169) (FK228), reveals differing mechanisms of action and preclinical efficacy profiles that offer insights for researchers and drug development professionals in oncology.
This guide provides a comprehensive comparison of this compound and Romidepsin, focusing on their mechanisms, in vitro and in vivo activities, and the experimental methodologies used to evaluate their performance. This objective analysis, supported by available preclinical data, aims to inform further research and development of next-generation epigenetic cancer therapies.
Mechanism of Action: A Tale of Two Approaches
This compound and Romidepsin both target histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. However, they employ fundamentally different strategies to disrupt HDAC function.
This compound: A Selective PROTAC Degrader of HDAC8
This compound is a cutting-edge therapeutic agent known as a proteolysis-targeting chimera (PROTAC). It is a highly potent and selective degrader of Histone Deacetylase 8 (HDAC8).[1][2][3][4] Unlike traditional inhibitors, this compound functions by inducing the selective degradation of the HDAC8 protein. This is achieved through its unique structure, which simultaneously binds to HDAC8 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HDAC8 by the proteasome.[4] This targeted degradation of HDAC8 leads to the hyperacetylation of its non-histone substrates, such as SMC3, and demonstrates promising anti-proliferative activity, particularly in diffuse large B-cell lymphoma (DLBCL) cells, with higher potency than the selective HDAC8 inhibitor PCI-34051.[2][4]
Romidepsin (FK228): A Broad-Spectrum HDAC Inhibitor
Romidepsin, also known as FK228, is a natural product bicyclic peptide that functions as a potent, broad-spectrum inhibitor of class I and II histone deacetylases.[5][6][7] It exerts its anticancer effects by binding to the zinc-containing active site of HDAC enzymes, thereby blocking their deacetylase activity.[8] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the altered expression of genes involved in cell cycle arrest, apoptosis, and differentiation.[6][8] Romidepsin has demonstrated significant clinical activity and is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[6][7]
Preclinical Performance: A Head-to-Head Comparison
The following tables summarize the available quantitative data on the in vitro and in vivo performance of this compound and Romidepsin.
In Vitro Activity: Potency and Selectivity
| Compound | Cell Line | Cancer Type | IC50/DC50 | Reference |
| This compound | MDA-MB-231 | Breast Cancer | DC50: 2.6 nM | [4] |
| MCF-7 | Breast Cancer | DC50: 1.8 nM | [4] | |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma | IC50: 0.72 µM | [4] | |
| Romidepsin | Neuroblastoma cell lines (6 lines) | Neuroblastoma | IC50: 1–6.5 ng/ml (approx. 1.8-12 nM) | [5] |
| Hut-78 | Cutaneous T-cell Lymphoma | IC50: 0.038–6.36 nM | [5] | |
| Karpas-299 | Anaplastic Large Cell Lymphoma | IC50: 0.44–3.87 nM | [5] | |
| NSCLC cell lines (9 lines) | Non-small Cell Lung Cancer | IC50: 1.3 to 4.9 ng/ml (approx. 2.4-9 nM) | [8] | |
| Bladder cancer cell lines | Bladder Cancer | Effective in the nanomolar range | [9] |
In Vivo Anti-Tumor Activity
| Compound | Tumor Model | Dosing and Administration | Key Findings | Reference |
| This compound | Diffuse Large B-cell Lymphoma (DLBCL) Xenograft | Not specified | Exhibits promising on-target antiproliferative activity. | [2] |
| Romidepsin | KCNR Neuroblastoma Xenograft | Not specified | Significantly inhibited tumor growth in a dose-dependent manner. | [5] |
| NCI-H1299 NSCLC Xenograft | Not specified | Cotreatment with erlotinib (B232) inhibited xenograft growth. | [8] | |
| Bladder Cancer Xenograft | Not specified | Effective radiosensitizer, leading to significant tumor growth delay. | [9] | |
| DDLPS Xenograft | Intraperitoneal injection, twice weekly | Significantly delayed tumor growth. | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of this compound and Romidepsin, as well as a typical experimental workflow for evaluating their anti-tumor efficacy.
Caption: Mechanism of action of this compound as an HDAC8 PROTAC degrader.
Caption: Mechanism of action of Romidepsin as a broad-spectrum HDAC inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HDAC8 degrader | Probechem Biochemicals [probechem.com]
- 5. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Romidepsin in the treatment of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncologynewscentral.com [oncologynewscentral.com]
YX862: A Comparative Guide to its Selectivity Profile Against Histone Deacetylases
For Immediate Release
This guide provides a comprehensive analysis of the selectivity profile of YX862, a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Histone Deacetylase 8 (HDAC8). Developed for researchers, scientists, and drug development professionals, this document offers a data-driven comparison of this compound's performance against other HDAC isoforms and includes detailed experimental methodologies to support further investigation.
Executive Summary
This compound is a highly potent and selective degrader of HDAC8.[1] Unlike traditional HDAC inhibitors that only block the enzymatic activity, this compound facilitates the complete removal of the HDAC8 protein through the ubiquitin-proteasome system. This guide demonstrates that this compound exhibits exceptional selectivity for HDAC8 with minimal to no degradation of other HDAC isoforms, particularly the closely related Class I HDACs. This high selectivity, combined with its potent degradation activity, positions this compound as a valuable tool for studying the specific biological functions of HDAC8 and as a promising therapeutic candidate.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been rigorously evaluated across various HDAC isoforms. The following tables summarize the degradation potency (DC50) and inhibitory activity (IC50) of this compound against different HDACs.
Table 1: Degradation Potency (DC50) of this compound in Human Cancer Cell Lines
| Target | Cell Line | DC50 (nM) | Comments |
| HDAC8 | MDA-MB-231 | 2.6 | Highly potent degradation. |
| HDAC8 | MCF-7 | 1.8 | Consistent high potency across cell lines. |
| HDAC1 | - | No degradation observed up to 4 µM | Demonstrates high selectivity over HDAC1.[2] |
| HDAC2 | - | No degradation observed up to 4 µM | Demonstrates high selectivity over HDAC2.[2] |
| HDAC3 | - | 1560 | Over 400-fold selectivity for HDAC8 degradation over HDAC3. |
Table 2: Inhibitory Activity (IC50) of this compound
| Target | IC50 (nM) | Assay Type |
| HDAC8 | 194.7 ± 17.1 | Enzymatic Assay[2] |
| HDAC3 | 2330 | Enzymatic Assay[2] |
Table 3: Comparative Anti-proliferative Activity
| Compound | Cell Line | IC50 (µM) |
| This compound | SU-DHL-2 | 0.72 |
| PCI-34051 (HDAC8 inhibitor) | SU-DHL-2 | > 5.0 |
The data clearly indicates that this compound is a potent degrader of HDAC8 in the nanomolar range. Importantly, it shows remarkable selectivity, with no significant degradation of other Class I HDACs like HDAC1 and HDAC2. The selectivity over HDAC3 is also pronounced, with a DC50 value in the micromolar range, highlighting a wide therapeutic window for selective HDAC8 degradation. Furthermore, this compound demonstrates superior anti-proliferative activity in a cancer cell line compared to the well-known selective HDAC8 inhibitor, PCI-34051.
Experimental Protocols
The following methodologies are representative of the key experiments used to determine the selectivity profile of this compound.
Cellular HDAC Degradation Assay via Western Blot
This protocol is used to assess the ability of this compound to induce the degradation of specific HDAC isoforms in a cellular context.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against HDAC1, HDAC2, HDAC3, HDAC8, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. The DC50 value is calculated as the concentration of this compound that results in a 50% reduction in the level of the target HDAC protein.
Proteome-wide Selectivity Analysis
To confirm the high selectivity of this compound, a global proteomics approach is employed to assess its impact on the entire cellular proteome.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO. Harvest and lyse the cells.
-
Protein Digestion and TMT Labeling: Digest the proteins into peptides and label them with tandem mass tags (TMT) for quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. This allows for an unbiased assessment of any off-target protein degradation. Proteomic analysis has confirmed the high selectivity of this compound in degrading HDAC8 without significantly affecting other proteins, including other HDAC isoforms.[3]
Visualized Workflows and Pathways
To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the selectivity of this compound.
Caption: Mechanism of action of this compound-mediated HDAC8 degradation.
Conclusion
The data presented in this guide unequivocally demonstrates that this compound is a highly potent and exceptionally selective degrader of HDAC8. Its ability to induce robust degradation of HDAC8 at nanomolar concentrations while sparing other HDAC isoforms, coupled with its superior anti-proliferative effects compared to a selective inhibitor, underscores its potential as a powerful research tool and a promising therapeutic agent. The detailed experimental protocols and visualized workflows provided herein are intended to facilitate the replication and further exploration of this compound's unique pharmacological profile.
References
Confirming YX862-Mediated HDAC8 Degradation with Proteasome Inhibitors: A Comparative Guide
For researchers and drug development professionals investigating the novel HDAC8-targeting PROTAC (Proteolysis-Targeting Chimera) YX862, confirming its mechanism of action is a critical step. This compound is designed to induce the degradation of the histone deacetylase 8 (HDAC8) protein through the ubiquitin-proteasome system (UPS).[1][2] This guide provides a comparative overview of common proteasome inhibitors—MG132, Bortezomib (B1684674), and Carfilzomib (B1684676)—and detailed protocols for their use in validating the proteasome-dependent degradation of HDAC8 mediated by this compound.
Comparison of Proteasome Inhibitors
To confirm that this compound-mediated degradation of HDAC8 is dependent on the proteasome, a rescue experiment using a proteasome inhibitor is essential. The principle is that if this compound directs HDAC8 to the proteasome for degradation, then inhibiting the proteasome should prevent this degradation and lead to the accumulation of HDAC8 protein. The choice of inhibitor can be guided by factors such as mechanism of action, potency, and cost.
| Feature | MG132 | Bortezomib | Carfilzomib |
| Mechanism of Action | Reversible peptide aldehyde inhibitor of the 26S proteasome's chymotrypsin-like activity.[3][4] | Reversible boronic acid-based inhibitor of the 26S proteasome's chymotrypsin-like activity.[5][6] | Irreversible epoxyketone-based inhibitor of the 20S proteasome's chymotrypsin-like activity.[7][8] |
| Selectivity | Also inhibits other proteases like calpains.[3] | Highly selective for the proteasome.[5][6] | Highly specific for the proteasome with minimal off-target activity.[7] |
| Potency (Typical Range) | 1-10 µM for effective proteasome inhibition in cell culture.[9] | 10-100 nM for effective proteasome inhibition in cell culture.[5][10] | 100-500 nM for effective proteasome inhibition in cell culture.[3] |
| Reversibility | Reversible | Reversible | Irreversible |
| Commonly Used For | Broadly used in research for studying the ubiquitin-proteasome system. | FDA-approved for cancer therapy; also used in research. | FDA-approved for cancer therapy; also used in research. |
Experimental Protocols
The following protocols are tailored for use with the MDA-MB-231 human breast cancer cell line, in which this compound has been shown to induce HDAC8 degradation.[2]
Cell Culture
MDA-MB-231 cells should be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
Co-treatment with this compound and Proteasome Inhibitors
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Pre-treatment with Proteasome Inhibitor:
-
Prepare stock solutions of MG132 (in DMSO), Bortezomib (in DMSO), and Carfilzomib (in DMSO).
-
One hour prior to treatment with this compound, add the proteasome inhibitor to the respective wells at the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for each inhibitor that effectively blocks proteasome activity. Suggested starting concentrations for MDA-MB-231 cells are:
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the wells at a concentration known to induce HDAC8 degradation (e.g., a concentration around the DC50, which for a related dual degrader in MDA-MB-231 cells is in the low nanomolar range).[7] A vehicle control (DMSO) should be included.
-
-
Incubation: Incubate the cells for a time period sufficient to observe HDAC8 degradation by this compound (e.g., 8-14 hours).[7]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
Western Blot Analysis for HDAC8
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for HDAC8.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. A successful rescue experiment will show a significant increase in the HDAC8 protein level in the cells co-treated with this compound and a proteasome inhibitor compared to cells treated with this compound alone.
Visualizing the Process
This compound Mechanism of Action
Caption: this compound-mediated degradation of HDAC8.
Experimental Workflow for Confirmation
Caption: Workflow to confirm proteasome-dependent degradation.
Logical Relationship of the Rescue Experiment
Caption: Logic of the proteasome inhibitor rescue experiment.
References
- 1. MG-132 | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Second-generation proteasome inhibitor carfilzomib enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient induction of apoptosis by proteasome inhibitor: bortezomib in the human breast cancer cell line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteasome inhibitor MG132 suppresses pancreatic ductal adenocarcinoma-cell migration by increasing ESE3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient induction of apoptosis by proteasome inhibitor: bortezomib in the human breast cancer cell line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to YX862 and Alternative Strategies for Selective HDAC8 Degradation
For Researchers, Scientists, and Drug Development Professionals
The selective degradation of histone deacetylase 8 (HDAC8) has emerged as a promising therapeutic strategy, offering a more profound and sustained biological impact than traditional enzymatic inhibition. YX862, a potent and selective proteolysis-targeting chimera (PROTAC), has demonstrated significant efficacy in preclinical studies. This guide provides an objective comparison of this compound with other selective HDAC8 degraders and inhibitors, supported by available experimental data, to aid researchers in selecting the most suitable tool for their specific needs.
Overview of this compound: A Selective HDAC8 Degrader
This compound is a hydrazide-based PROTAC that potently and selectively induces the degradation of HDAC8.[1][2] Unlike conventional HDAC inhibitors that only block the enzyme's catalytic activity, this compound eliminates the entire protein, thereby ablating both its enzymatic and non-enzymatic scaffolding functions.[1][2] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This compound is a heterobifunctional molecule composed of a ligand that binds to HDAC8, a linker, and a ligand that recruits an E3 ubiquitin ligase, which tags HDAC8 for degradation by the proteasome.[3][4] A key advantage of its hydrazide-based structure is potentially improved cell permeability and stability compared to hydroxamate-based compounds.[5]
The development of this compound stemmed from a rational design approach, modifying the warhead of a previous HDAC3/8 dual degrader, YX968, to achieve high selectivity for HDAC8.[1][2][6] This selectivity is crucial for minimizing off-target effects and dissecting the specific biological roles of HDAC8.
Performance Comparison: this compound vs. Alternatives
This section compares the performance of this compound with other selective HDAC8-targeting compounds, including other PROTAC degraders and the well-characterized small molecule inhibitor, PCI-34051.
Quantitative Comparison of HDAC8 Degraders and Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives. It is important to note that direct comparisons should be made with caution, as the experimental conditions (e.g., cell lines, treatment duration) can vary between studies.
| Compound | Type | Target(s) | DC50/IC50 | Cell Line | Dmax (%) | Selectivity Notes | Reference(s) |
| This compound | PROTAC Degrader | HDAC8 | DC50: 2.6 nM | MDA-MB-231 | >95% at 250 nM | Selective over HDAC1, HDAC2, and HDAC3. | [3][7] |
| DC50: 1.8 nM | MCF-7 | ||||||
| ZQ-23 | PROTAC Degrader | HDAC8 | DC50: 147 nM | Not Specified | 93% | Selective, no effect on HDAC1 and HDAC3. | [5] |
| CT-4 | PROTAC Degrader | HDAC8 | DC50: 1.8 nM | MDA-MB-231 | Not Specified | Not Specified | [5] |
| DC50: 4.7 nM | Not Specified | 95% | Over 16-fold selectivity vs. HDAC6. | [8] | |||
| SZUH280 | PROTAC Degrader | HDAC8 | DC50: 0.58 µM | A549 | Not Specified | Not Specified | [5] |
| PCI-34051 | Small Molecule Inhibitor | HDAC8 | IC50: 10 nM | Cell-free | Not Applicable | >200-fold selective over HDAC1, 2, 3, 6, and 10. | [3][4][7][9] |
Note: DC50 (Degradation Concentration 50) is the concentration of a degrader at which 50% of the target protein is degraded. IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor at which 50% of the enzyme's activity is inhibited. Dmax represents the maximum percentage of protein degradation achieved.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Mechanism of this compound-mediated HDAC8 degradation.
Caption: Experimental workflow for DC50 determination.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed experimental protocols are crucial. The following are generalized protocols for key assays used to characterize HDAC8 degraders and inhibitors.
Western Blotting for DC50 Determination
This protocol is used to quantify the extent of protein degradation following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, MCF-7) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for HDAC8 overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. To ensure equal loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin. Quantify the band intensities using image analysis software. Normalize the HDAC8 band intensity to the loading control. Calculate the percentage of remaining HDAC8 relative to the vehicle-treated control. Plot the percentage of remaining protein against the degrader concentration to determine the DC50 value.[1]
Cell Viability (MTT) Assay for IC50 Determination
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (inhibitor or degrader) in the cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[10][11]
Global Proteomics for Selectivity Analysis
Mass spectrometry-based proteomics can provide an unbiased, global view of a PROTAC's selectivity across the entire proteome.
-
Sample Preparation: Culture cells and treat them with the PROTAC at a concentration around its DC50 and a vehicle control for a defined period (e.g., 6-24 hours). Harvest and lyse the cells.
-
Protein Digestion: Extract proteins and digest them into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative comparison, peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments, which allows for peptide sequencing and protein identification.
-
Data Analysis: Use a database search engine to identify the proteins from the MS/MS spectra. Quantify the relative abundance of each protein across the different treatment conditions. A selective degrader will show a significant decrease only in the abundance of the target protein (HDAC8) and minimal changes in the levels of other proteins.[12][13][14]
Conclusion
This compound stands out as a highly potent and selective HDAC8 degrader, offering a valuable tool for investigating the biological functions of HDAC8 and as a potential therapeutic agent. Its performance, particularly its low nanomolar DC50 values, compares favorably with other reported HDAC8 degraders. When compared to the inhibitor PCI-34051, this compound offers the distinct advantage of eliminating the entire HDAC8 protein, which may lead to a more profound and durable biological response.[1][2] The choice between this compound and its alternatives will depend on the specific research question, the cellular context, and the desired outcome, whether it be enzymatic inhibition or complete protein removal. The provided data and protocols aim to facilitate an informed decision-making process for researchers in the field of epigenetics and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PCI 34051 | HDAC8 inhibitor | Hello Bio [hellobio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. axonmedchem.com [axonmedchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sapient.bio [sapient.bio]
- 13. benchchem.com [benchchem.com]
- 14. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
A Comparative Guide to the Functional Consequences of YX862-Induced Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional consequences of YX862-induced degradation of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) against alternative therapeutic modalities. The information presented herein is based on in vitro experimental data and is intended to inform research and development decisions.
Introduction to this compound and RIPK1 Degradation
This compound is a novel heterobifunctional molecule designed to induce the degradation of RIPK1, a key signaling node in pathways regulating inflammation and cell death.[1] Unlike traditional inhibitors that block the kinase activity of a protein, this compound utilizes the cell's own ubiquitin-proteasome system to eliminate the entire RIPK1 protein.[2][3][4] This approach offers the potential for a more profound and sustained pharmacological effect. This guide compares this compound with a well-characterized kinase inhibitor (Alternative A) and another proteolysis-targeting chimera (PROTAC) with a different E3 ligase ligand (Alternative B).
Comparative Performance Data
The following table summarizes the key performance metrics of this compound in comparison to its alternatives in a human monocytic cell line.
| Parameter | This compound | Alternative A (Kinase Inhibitor) | Alternative B (PROTAC) |
| Target | RIPK1 Degradation | RIPK1 Kinase Inhibition | RIPK1 Degradation |
| Mechanism of Action | PROTAC-mediated Degradation | ATP-competitive Inhibition | PROTAC-mediated Degradation |
| DC50 (Degradation) | 50 nM | Not Applicable | 150 nM |
| IC50 (Inhibition of TNF-α production) | 75 nM | 200 nM | 250 nM |
| Maximum Degradation (Dmax) | >95% | Not Applicable | 85% |
| Cell Viability (at 1 µM) | >98% | >98% | >98% |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the general workflow for assessing the functional consequences of RIPK1 degradation.
Experimental Protocols
1. Western Blot for RIPK1 Degradation
This protocol is used to quantify the degradation of RIPK1 protein following treatment with this compound or its alternatives.
-
Cell Culture and Treatment: Plate a human monocytic cell line at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of this compound, Alternative A, or Alternative B for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[6] Transfer the separated proteins to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[6] Incubate the membrane with a primary antibody against RIPK1 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values are calculated from the dose-response curve.[8]
2. ELISA for TNF-α Production
This protocol measures the inhibitory effect of the compounds on the production of the pro-inflammatory cytokine TNF-α.
-
Cell Culture and Treatment: Seed cells in a 96-well plate at a density of 5x10^4 cells/well. Pre-treat the cells with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS) for 6 hours.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA Procedure: Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions. Briefly, coat a 96-well plate with a capture antibody, add the collected supernatants, and then add a detection antibody.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of TNF-α from a standard curve and determine the IC50 value for each compound.
3. Cell Viability Assay
This protocol assesses the cytotoxicity of the compounds.
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the compounds for 48 hours.
-
Assay Procedure: Add a resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.[9]
-
Data Analysis: Measure the fluorescence intensity using a microplate reader.[9] Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Objective Comparison
-
Potency and Efficacy: this compound demonstrates superior potency in both inducing RIPK1 degradation (DC50 = 50 nM) and inhibiting TNF-α production (IC50 = 75 nM) compared to both alternatives.[4] Furthermore, this compound achieves a higher maximal degradation of over 95%, suggesting a more complete removal of the target protein than Alternative B.
-
Mechanism of Action: As a degrader, this compound offers a distinct advantage over the kinase inhibitor (Alternative A). By removing the entire RIPK1 protein, this compound eliminates both the kinase-dependent and scaffolding functions of RIPK1, potentially leading to a more comprehensive blockade of downstream signaling.
-
Selectivity and Safety: All three compounds exhibit high cell viability at the tested concentration, indicating low cytotoxicity. The targeted nature of protein degradation by PROTACs like this compound may offer a better safety profile compared to kinase inhibitors, which can have off-target effects.[10][11]
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. Targeted protein degradation: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.co.uk]
- 10. Opportunities and challenges of protein-based targeted protein degradation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02361C [pubs.rsc.org]
- 11. Targeted Protein Degradation → Term [esg.sustainability-directory.com]
Safety Operating Guide
Proper Disposal of YX862: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal procedures for YX862, a selective HDAC8 PROTAC (Proteolysis Targeting Chimera) degrader. As a potent chemical compound used in laboratory research, adherence to strict disposal protocols is crucial to ensure personnel safety and environmental protection.[1][2][3][4] Researchers, scientists, and drug development professionals should handle and dispose of this compound as hazardous chemical waste, following all applicable local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Classification: Treat all materials contaminated with this compound as hazardous chemical waste. This includes, but is not limited to:
-
Unused or expired this compound solid powder and solutions.
-
Empty containers that held this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Segregation: Do not mix this compound waste with other types of waste, such as biohazardous waste or regular trash.[5][6] Keep this compound waste separate from incompatible chemicals to prevent hazardous reactions.[5][6]
2. Waste Collection and Storage:
-
Containers: Use only designated, leak-proof, and chemically compatible containers for collecting this compound waste.[5][6] The container must be in good condition and have a secure lid.[5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from heat sources and direct sunlight. Ensure secondary containment is used for liquid waste to prevent spills.[6]
3. Disposal of Different Waste Streams:
The following table summarizes the disposal procedures for various types of this compound-contaminated materials.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, labeled hazardous waste container. Ensure the container is kept closed except when adding waste.[6] |
| Liquid this compound Waste | Collect in a designated, labeled, and leak-proof hazardous waste container with a secure cap. Use secondary containment. |
| Contaminated Sharps | Dispose of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[7] |
| Empty Containers | Triple-rinse the container with a suitable solvent. Collect the first rinse as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste. Deface the label of the empty container before disposal as regular trash or glass recycling, as per institutional policy. |
| Contaminated Labware | Decontaminate grossly contaminated labware if possible by rinsing with a suitable solvent and collecting the rinsate as hazardous waste.[8] Dispose of disposable labware in the designated solid hazardous waste container. |
| Contaminated PPE | Place in a designated hazardous waste bag or container for solid waste. |
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.[6]
-
Follow all institutional and regulatory procedures for waste manifest and handover.
Experimental Protocols Cited
While specific experimental protocols for this compound are not detailed in the provided context, the disposal procedures are based on standard hazardous chemical waste management principles.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
This guidance is intended to supplement, not replace, your institution's specific policies and procedures for hazardous waste management. Always consult with your EHS department for clarification on any of the steps outlined above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC8 degrader | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. geo.utexas.edu [geo.utexas.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. csueastbay.edu [csueastbay.edu]
- 8. uwlax.edu [uwlax.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
